Saframycin G
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
92569-02-3 |
|---|---|
Molecular Formula |
C29H30N4O9 |
Molecular Weight |
578.6 g/mol |
IUPAC Name |
N-[[(1R,2S,10R,13R,14S)-12-cyano-14-hydroxy-7,18-dimethoxy-6,17,21-trimethyl-5,8,16,19-tetraoxo-11,21-diazapentacyclo[11.7.1.02,11.04,9.015,20]henicosa-4(9),6,15(20),17-tetraen-10-yl]methyl]-2-oxopropanamide |
InChI |
InChI=1S/C29H30N4O9/c1-10-22(35)13-7-14-20-18-19(23(36)11(2)28(42-6)26(18)39)24(37)21(32(20)4)15(8-30)33(14)16(9-31-29(40)12(3)34)17(13)25(38)27(10)41-5/h14-16,20-21,24,37H,7,9H2,1-6H3,(H,31,40)/t14-,15?,16-,20-,21+,24-/m0/s1 |
InChI Key |
YQQUMADRNAOVHP-SEBJRLBMSA-N |
Isomeric SMILES |
CC1=C(C(=O)C2=C(C1=O)C[C@H]3[C@H]4C5=C([C@@H]([C@H](N4C)C(N3[C@H]2CNC(=O)C(=O)C)C#N)O)C(=O)C(=C(C5=O)OC)C)OC |
Canonical SMILES |
CC1=C(C(=O)C2=C(C1=O)CC3C4C5=C(C(C(N4C)C(N3C2CNC(=O)C(=O)C)C#N)O)C(=O)C(=C(C5=O)OC)C)OC |
Synonyms |
14-hydroxysaframycin A saframycin G |
Origin of Product |
United States |
Foundational & Exploratory
Saframycin G: A Technical Guide to its Mechanism of Action on DNA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Saframycin G belongs to the tetrahydroisoquinoline family of antibiotics, a class of natural products that have garnered significant interest for their potent antitumor activities. While much of the research has focused on its close analog, Saframycin A, the underlying mechanism of action for this compound is presumed to be highly similar, involving direct interaction with DNA. This technical guide provides an in-depth overview of the mechanism of action of this compound on DNA, drawing from studies on closely related saframycins to elucidate its core functions. The guide details the process of DNA adduct formation, the resulting cellular consequences, and the experimental protocols used to investigate these interactions.
Core Mechanism of Action: DNA Alkylation
The primary mechanism of action of saframycins involves the covalent alkylation of DNA, which ultimately leads to the inhibition of DNA and RNA synthesis and the induction of cell death. This process can be broken down into several key steps:
-
Reductive Activation: Saframycins require reductive activation of their quinone moiety. This bio-reduction, often facilitated by cellular enzymes such as reductases, is a crucial step for their cytotoxic activity.
-
Formation of an Electrophilic Iminium Ion: Following reduction, the saframycin molecule undergoes a chemical transformation. The departure of a nitrile group from the α-aminonitrile moiety at position C-21 leads to the formation of a highly reactive electrophilic iminium ion.[1]
-
Covalent Adduct Formation with DNA: The electrophilic iminium ion is a potent alkylating agent that targets the nucleophilic N2 position of guanine bases in the minor groove of the DNA double helix.[2] This results in the formation of a stable, covalent adduct between the saframycin molecule and the DNA.
-
Inhibition of Nucleic Acid Synthesis and Induction of Apoptosis: The formation of these bulky DNA adducts creates distortions in the DNA structure, which physically obstruct the progression of DNA and RNA polymerases, thereby inhibiting replication and transcription. This disruption of essential cellular processes ultimately triggers apoptotic cell death.
Quantitative Data
Due to a lack of specific quantitative data for this compound in the reviewed literature, the following tables summarize data for the closely related and well-studied Saframycin A. This information provides a valuable benchmark for understanding the potential potency and activity of this compound.
Table 1: Cytotoxicity of Saframycin A Analogs in Yeast Strain CCY333
| Compound | IC50 (µM) |
| Saframycin A (SafA) | 0.9[3] |
| QAD (Synthetic Analog) | 0.4[3] |
Table 2: DNA Binding and Cleavage Characteristics of Saframycins A and C
| Feature | Observation |
| Binding Specificity | Minor groove of DNA[4] |
| pH Dependence of Binding | Enhanced at pH below 5.5 due to protonation at N-12[4] |
| Covalent Binding | Reversible aminal linkage with the NH2 group of guanine (Saframycin A)[4] |
| Effect of Quinone Reduction | Enhances covalent binding via a quinone methide intermediate[4] |
| DNA Strand Scission | Induces single-strand breaks upon in situ reduction (Saframycins A and C)[4] |
| Oxygen Dependence of Scission | Requires oxygen and is mediated by reactive oxygen species (O2•−, H2O2, •OH)[4] |
| Inhibition of Scission | Strongly inhibited by Mg2+ and Zn2+ ions[4] |
Signaling Pathways
The formation of Saframycin-DNA adducts constitutes a form of DNA damage, which is expected to trigger the DNA Damage Response (DDR) pathway. While specific studies on the signaling cascade initiated by this compound are limited, a general model can be proposed based on the known mechanisms of DDR.
Figure 1: Proposed DNA Damage Response Pathway Induced by this compound.
Experimental Protocols
Exonuclease III Stop Assay for Mapping Drug-DNA Interaction Sites
This protocol is designed to identify the specific binding sites of a small molecule, such as this compound, on a DNA fragment. The principle is that the covalent binding of the drug to DNA will block the processive 3' to 5' exonuclease activity of Exonuclease III.
Materials:
-
DNA fragment of interest, 5'-end-labeled with a radioactive or fluorescent tag on one strand.
-
This compound
-
Exonuclease III and corresponding reaction buffer
-
Stop solution (e.g., formamide with loading dyes)
-
Denaturing polyacrylamide gel electrophoresis (PAGE) apparatus
-
Phosphorimager or fluorescence scanner
Methodology:
-
DNA-Drug Incubation:
-
Incubate the end-labeled DNA fragment with varying concentrations of this compound in a suitable binding buffer. Include a no-drug control.
-
If reductive activation is required, include a reducing agent (e.g., dithiothreitol) in the incubation mixture.
-
Incubate at 37°C for a time sufficient to allow adduct formation.
-
-
Exonuclease III Digestion:
-
Initiate the exonuclease reaction by adding a predetermined amount of Exonuclease III to each reaction tube.
-
Incubate at 37°C for a defined period to allow for partial digestion. The digestion time should be optimized to generate a ladder of fragments in the no-drug control.
-
-
Reaction Termination and Sample Preparation:
-
Stop the reaction by adding a stop solution containing a chelating agent (e.g., EDTA) and formamide.
-
Denature the DNA samples by heating at 90-95°C for 5 minutes immediately before loading on the gel.
-
-
PAGE and Analysis:
-
Separate the DNA fragments on a high-resolution denaturing polyacrylamide gel.
-
Visualize the DNA fragments using a phosphorimager or fluorescence scanner.
-
The binding sites of this compound will appear as "stops" or gaps in the ladder of DNA fragments compared to the no-drug control lane. The position of these stops can be determined by running a DNA sequencing ladder alongside the samples.
-
Figure 2: Workflow for Exonuclease III Stop Assay.
MPE-Fe(II) Footprinting for High-Resolution Mapping of Binding Sites
Methidiumpropyl-EDTA (MPE) complexed with Fe(II) is a chemical nuclease that cleaves DNA with little sequence specificity. This technique provides a high-resolution map of drug binding sites, as the small size of the MPE-Fe(II) complex allows for more precise delineation of the protected region compared to larger enzymatic probes like DNase I.
Materials:
-
DNA fragment of interest, uniquely end-labeled.
-
This compound
-
Methidiumpropyl-EDTA (MPE)
-
Ferrous ammonium sulfate
-
Dithiothreitol (DTT)
-
Reaction buffer (e.g., Tris-HCl, NaCl)
-
Ethanol
-
Denaturing polyacrylamide gel electrophoresis (PAGE) apparatus
-
Phosphorimager or fluorescence scanner
Methodology:
-
DNA-Drug Equilibration:
-
Incubate the end-labeled DNA with varying concentrations of this compound in the reaction buffer.
-
Allow the binding reaction to reach equilibrium.
-
-
Footprinting Reaction:
-
Prepare a fresh solution of MPE-Fe(II) by mixing MPE and ferrous ammonium sulfate.
-
Initiate the cleavage reaction by adding the MPE-Fe(II) solution and DTT (as a reducing agent) to the DNA-drug mixture.
-
Allow the reaction to proceed for a specific time at room temperature to achieve single-hit cleavage kinetics.
-
-
Reaction Quenching and DNA Precipitation:
-
Stop the reaction by adding a quenching agent and carrier tRNA.
-
Precipitate the DNA fragments with cold ethanol.
-
Wash the DNA pellet with ethanol and dry.
-
-
Sample Preparation and Electrophoresis:
-
Resuspend the DNA pellet in a formamide-based loading buffer.
-
Denature the samples by heating.
-
Separate the fragments on a denaturing polyacrylamide sequencing gel.
-
-
Data Analysis:
-
Visualize the gel using a phosphorimager or fluorescence scanner.
-
The "footprint" will appear as a region of diminished band intensity in the drug-treated lanes compared to the control lane, indicating the region of DNA protected by the bound this compound.
-
Figure 3: Workflow for MPE-Fe(II) Footprinting.
Conclusion
This compound, like its well-studied counterparts, is a potent DNA alkylating agent. Its mechanism of action hinges on reductive activation and the subsequent formation of a reactive iminium ion that covalently modifies guanine bases in DNA. This leads to the inhibition of essential cellular processes and ultimately, cell death. While specific quantitative data for this compound remains to be fully elucidated, the information gathered from Saframycin A provides a strong framework for understanding its biological activity. The experimental protocols outlined in this guide offer robust methods for further investigating the precise nature of this compound's interaction with DNA, which is crucial for its continued development as a potential therapeutic agent. Further research is warranted to delineate the specific signaling pathways activated by this compound-induced DNA damage and to obtain quantitative data on its binding affinity and cytotoxicity.
References
- 1. Characterization of the Saframycin A Gene Cluster from Streptomyces lavendulae NRRL 11002 Revealing a Nonribosomal Peptide Synthetase System for Assembling the Unusual Tetrapeptidyl Skeleton in an Iterative Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Computer simulation of the binding of saframycin A to d (GATGCATC)2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Transcriptional response pathways in a yeast strain sensitive to saframycin a and a more potent analog: evidence for a common basis of activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular mechanisms of binding and single-strand scission of deoxyribonucleic acid by the antitumor antibiotics saframycins A and C - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Saframycin G Biosynthetic Pathway and Gene Cluster Analysis
For Researchers, Scientists, and Drug Development Professionals
Core Summary
Saframycin G, a potent tetrahydroisoquinoline antibiotic, is a hydroxylated derivative of its more studied counterpart, Saframycin A. The biosynthesis of this compound is orchestrated by a complex enzymatic machinery encoded within a dedicated gene cluster in Streptomyces lavendulae. This guide provides a comprehensive overview of the this compound biosynthetic pathway, detailing the genetic basis, enzymatic transformations, and key molecular intermediates. It further outlines experimental protocols for the investigation of this pathway and presents available quantitative data to inform research and drug development efforts.
The biosynthetic journey to this compound begins with the non-ribosomal peptide synthetase (NRPS) assembly of a tetrapeptide backbone from two molecules of a modified tyrosine derivative, L-3-hydroxy-5-methyl-O-methyltyrosine (L-HMT), along with L-alanine and L-glycine. A series of tailoring enzymes then modify this core structure, with the final distinctive step in this compound synthesis being a hydroxylation at the C-14 position of the Saframycin A scaffold. This critical oxidation is catalyzed by a monooxygenase encoded within the saframycin (sfm) gene cluster.
This document serves as a technical resource, compiling current knowledge and providing methodologies to facilitate further exploration and exploitation of the saframycin biosynthetic pathway for the generation of novel therapeutic agents.
I. The this compound Biosynthetic Gene Cluster
The genetic blueprint for this compound biosynthesis is located within the larger Saframycin A (sfm) gene cluster from Streptomyces lavendulae. This cluster spans approximately 62 kb and contains a suite of genes responsible for precursor synthesis, core structure assembly, and a variety of tailoring modifications.[1] Key genes and their putative functions in the context of this compound biosynthesis are detailed below.
Table 1: Key Genes in the this compound Biosynthetic Cluster
| Gene | Proposed Function in this compound Biosynthesis |
| sfmA-C | Non-ribosomal peptide synthetases (NRPS) responsible for the assembly of the core tetrapeptide backbone from L-HMT, L-alanine, and L-glycine. |
| sfmD | Hydroxylase involved in the biosynthesis of the L-HMT precursor.[2] |
| sfmM2 | C-methyltransferase involved in the biosynthesis of the L-HMT precursor.[2] |
| sfmM3 | O-methyltransferase involved in the biosynthesis of the L-HMT precursor.[2] |
| sfmO2 | FAD-dependent monooxygenase/hydroxylase, a strong candidate for the C-14 hydroxylation of Saframycin A to yield this compound. |
| sfmO1, sfmO3-O6 | Other putative oxygenases/hydroxylases within the cluster that may be involved in other tailoring steps or have redundant functions. |
II. The this compound Biosynthetic Pathway
The biosynthesis of this compound can be conceptually divided into three main stages: precursor synthesis, core structure formation, and tailoring modifications.
A. Precursor Biosynthesis: The Formation of L-HMT
The initial and crucial building block for the saframycin core is the non-proteinogenic amino acid L-3-hydroxy-5-methyl-O-methyltyrosine (L-HMT). The biosynthesis of L-HMT from L-tyrosine is a multi-step process catalyzed by enzymes encoded within the sfm cluster.[2]
-
Hydroxylation: The enzyme SfmD, a hydroxylase, is proposed to catalyze the initial hydroxylation of L-tyrosine.[2]
-
Methylation: Subsequently, two methyltransferases, SfmM2 (C-methyltransferase) and SfmM3 (O-methyltransferase), are responsible for the addition of methyl groups to the tyrosine ring to complete the formation of L-HMT.[2]
B. Core Structure Assembly: The NRPS Machinery
The central scaffold of the saframycins is assembled by a multi-modular non-ribosomal peptide synthetase (NRPS) system, encoded by the sfmA, sfmB, and sfmC genes. This enzymatic assembly line iteratively condenses the amino acid precursors to form a linear tetrapeptide intermediate. The proposed order of incorporation is L-HMT, L-alanine, L-glycine, and a second molecule of L-HMT.
C. Tailoring Modifications and the Formation of this compound
Following the assembly of the tetrapeptide intermediate, a series of complex tailoring reactions, including cyclizations, oxidations, and other modifications, lead to the formation of the pentacyclic core of Saframycin A. The final and defining step in the biosynthesis of this compound is the hydroxylation of Saframycin A at the C-14 position.
Based on gene knockout studies, the FAD-dependent monooxygenase SfmO2 is a prime candidate for catalyzing this specific hydroxylation. Disruption of the sfmO2 gene in S. lavendulae led to the accumulation of a novel saframycin analog, Saframycin O, indicating its role in the oxidation of the saframycin core. While direct enzymatic evidence for C-14 hydroxylation by SfmO2 is pending, its function as a monooxygenase makes it the most likely enzyme for this transformation.
Caption: Proposed biosynthetic pathway of this compound.
III. Quantitative Data
Quantitative data on the biosynthesis of saframycins, particularly this compound, is limited in the public domain. However, studies on the related Saframycin A provide some insights into production yields.
Table 2: Production Titers of Saframycin A in Streptomyces lavendulae
| Strain/Condition | Saframycin A Titer (µg/mL) | Reference |
| S. lavendulae Wild-Type (Initial Reports) | Trace amounts | --INVALID-LINK-- |
| S. lavendulae Wild-Type (Optimized Fermentation) | ~10 | --INVALID-LINK-- |
| S. lavendulae with Precursor Feeding | ~20 | --INVALID-LINK-- |
IV. Experimental Protocols
This section provides an overview of key experimental methodologies for studying the this compound biosynthetic pathway.
A. Gene Knockout in Streptomyces lavendulae
The targeted inactivation of genes within the sfm cluster is essential for functional analysis. A common method for gene disruption in Streptomyces is through homologous recombination using a temperature-sensitive, conjugative plasmid.
Workflow for Gene Knockout:
References
- 1. Characterization of the Saframycin A Gene Cluster from Streptomyces lavendulae NRRL 11002 Revealing a Nonribosomal Peptide Synthetase System for Assembling the Unusual Tetrapeptidyl Skeleton in an Iterative Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biosynthesis of 3-hydroxy-5-methyl-o-methyltyrosine in the saframycin/ safracin biosynthetic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
The Tetrahydroisoquinoline Core of Saframycin G: A Technical Guide for Drug Development Professionals
An In-depth Examination of a Potent Antitumor Antibiotic Scaffold
The saframycin family of antibiotics, produced by various Streptomyces species, has long been a subject of intense research interest due to the potent antitumor properties exhibited by its members. Central to their biological activity is a complex, densely functionalized pentacyclic core structure featuring two tetrahydroisoquinoline (THIQ) moieties. This technical guide provides a comprehensive overview of the tetrahydroisoquinoline core of Saframycin G, a notable member of this family, with a focus on its biosynthesis, chemical synthesis, mechanism of action, and biological activity. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel anticancer therapeutics.
The Tetrahydroisoquinoline Core: Structure and Significance
The fundamental architecture of the saframycins is a pentacyclic skeleton derived from the dimerization of two L-tyrosine units.[1][2][3] This intricate framework houses the two THIQ subsystems, which are crucial for the molecule's interaction with its biological target. This compound is distinguished from other members of the family, such as the more extensively studied Saframycin A, by the presence of a hydroxyl group at position 25 in the side chain, as opposed to a cyano group. This seemingly minor structural modification can have significant implications for the compound's biological activity and synthetic accessibility.
Biosynthesis of the Tetrahydroisoquinoline Core
The biosynthesis of the saframycin core is a remarkable example of non-ribosomal peptide synthesis. The intricate pentacyclic structure is assembled by a multi-modular non-ribosomal peptide synthetase (NRPS) system.[2][4] The biosynthetic pathway commences with the condensation of two molecules of a modified L-tyrosine derivative, 3-hydroxy-5-methyl-O-methyltyrosine, which form the foundational building blocks of the THIQ rings.[1] A series of enzymatic reactions, including hydroxylations, methylations, and Pictet-Spengler-type cyclizations, are catalyzed by the NRPS machinery to construct the complex core.
The following diagram illustrates a simplified overview of the key steps in the formation of the saframycin tetrahydroisoquinoline core.
Caption: Biosynthetic pathway of the Saframycin core.
Chemical Synthesis of the Tetrahydroisoquinoline Core
The total synthesis of saframycins is a formidable challenge in organic chemistry. Numerous strategies have been developed for the asymmetric synthesis of Saframycin A, which can serve as a blueprint for accessing this compound.[3][5][6] A key transformation in some synthetic routes is the conversion of Saframycin A to this compound via oxidation.
Conversion of Saframycin A to this compound
A known method for the synthesis of this compound involves the direct oxidation of the more readily accessible Saframycin A. This transformation can be achieved using selenium dioxide (SeO₂) as the oxidizing agent.[7]
Experimental Protocol: Selenium Dioxide Oxidation of Saframycin A (General Procedure)
-
Materials: Saframycin A, selenium dioxide (SeO₂), dioxane (anhydrous), nitrogen or argon atmosphere.
-
Procedure:
-
A solution of Saframycin A in anhydrous dioxane is prepared in a round-bottom flask under an inert atmosphere.
-
A stoichiometric amount of selenium dioxide is added to the solution.
-
The reaction mixture is stirred at a specified temperature (e.g., reflux) for a designated period, while monitoring the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in chloroform) to afford this compound.
-
-
Characterization: The structure of the purified this compound should be confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
The following diagram illustrates the workflow for this chemical conversion.
Caption: Workflow for the conversion of Saframycin A to this compound.
Mechanism of Action: DNA Alkylation
The primary mechanism of the antitumor activity of saframycins is believed to be their ability to alkylate DNA.[8] This covalent modification of DNA interferes with essential cellular processes such as replication and transcription, ultimately leading to cell death. The tetrahydroisoquinoline core plays a critical role in this process by positioning the reactive functionalities of the molecule within the minor groove of the DNA double helix. The electrophilic iminium ion, generated from the α-carbinolamine or α-cyanoamine moiety, is the key species responsible for alkylating the N2 position of guanine bases.
The following diagram depicts the proposed mechanism of DNA alkylation by the saframycin core.
Caption: DNA alkylation mechanism of the saframycin core.
Biological Activity and Quantitative Data
| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| CCY333 (yeast) | - | 0.9 | [9] |
| HCT-116 | Colon Carcinoma | Data for analogs available | [10] |
| L1210 | Mouse Leukemia | Potent inhibition observed | [8] |
Signaling Pathways Affected by the Saframycin Core
The covalent modification of DNA by saframycins triggers a cascade of cellular events, ultimately leading to apoptosis and cell cycle arrest. While the specific signaling pathways affected by this compound have not been extensively elucidated, the known mechanism of action of the saframycin family suggests the involvement of DNA damage response pathways. The formation of DNA adducts can lead to the activation of checkpoint kinases such as ATM and ATR, which in turn can trigger cell cycle arrest, typically at the G1/S or G2/M transitions, to allow for DNA repair. If the damage is too extensive, these pathways can initiate apoptosis through the activation of caspases.
The following diagram illustrates a plausible signaling cascade initiated by the saframycin core.
Caption: Potential signaling pathways affected by this compound.
Conclusion and Future Directions
The tetrahydroisoquinoline core of this compound represents a privileged scaffold for the development of potent anticancer agents. Its unique mode of action, involving covalent DNA alkylation, offers a potential avenue for overcoming resistance to other chemotherapeutic agents. While the biological activity of this compound itself requires further quantitative characterization, the extensive research on related saframycins provides a strong foundation for its continued investigation.
Future research efforts should focus on:
-
Quantitative Biological Evaluation: Determining the IC₅₀ values of this compound against a broad panel of human cancer cell lines to fully assess its potency and selectivity.
-
Elucidation of Signaling Pathways: Detailed investigation of the specific cellular signaling pathways modulated by this compound to identify potential biomarkers for patient stratification and combination therapies.
-
Analogue Synthesis and Structure-Activity Relationship (SAR) Studies: The development of synthetic analogues of the this compound core to improve its therapeutic index and explore novel mechanisms of action.
A deeper understanding of the chemistry and biology of the tetrahydroisoquinoline core of this compound will undoubtedly pave the way for the development of next-generation anticancer drugs with improved efficacy and safety profiles.
References
- 1. Asymmetric total synthesis of (-)-saframycin A from L-tyrosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selective cytotoxic activities of two novel synthetic drugs on human breast carcinoma MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Characterization of the Saframycin A Gene Cluster from Streptomyces lavendulae NRRL 11002 Revealing a Nonribosomal Peptide Synthetase System for Assembling the Unusual Tetrapeptidyl Skeleton in an Iterative Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Rapamycin-induced G1 cell cycle arrest employs both TGF-β and Rb pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Streamlined modular synthesis of saframycin substructure via copper-catalyzed three-component assembly and gold-promoted 6-endo cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Design, synthesis and cytotoxicity of novel hexacyclic saframycin-ecteinascidin analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evaluation of antitumor properties of novel saframycin analogs in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Saframycin G Extraction and Purification
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the extraction and purification of Saframycin G, a potent antitumor antibiotic. The methodologies described are based on established procedures for the isolation of related saframycin compounds produced by Streptomyces lavendulae.
Introduction
Saframycins are a group of heterocyclic quinone antibiotics produced by Streptomyces lavendulae.[1][2][3] They exhibit significant antibacterial and antitumor activities. This compound, specifically, is one of the minor components of the saframycin complex.[4] Its structural elucidation has confirmed it as 14-hydroxysaframycin A.[4] The protocols outlined below are adapted from established methods for the separation of the saframycin complex and purification of its individual components.
Data Presentation
While specific quantitative data for this compound extraction is not extensively reported due to its nature as a minor component, the following table summarizes typical yields and conditions for the extraction of the saframycin complex and a related compound, Saframycin S, which can serve as a benchmark for process optimization.
| Parameter | Value | Reference |
| Starting Material | 84 Liters of 20-hour culture filtrate | [1] |
| Crude Extract Yield | 2.7 g of a dark red solid (saframycin complex) | [1] |
| Purified Saframycin S Yield | 34 mg | [1] |
| Extraction Solvents | Chloroform, Ethyl Acetate, Dichloromethane | [1][5] |
| Chromatography Matrix | Silica Gel | [1][5] |
| TLC Solvent Systems (Saframycin S) | Benzene:Acetone (1:1), Benzene:Ethyl Acetate (1:3), Chloroform:Ethyl Acetate (1:1) | [1][5] |
| TLC Rf Values (Saframycin S) | 0.45, 0.25, 0.16 respectively | [1][5] |
Experimental Protocols
The following protocols describe the key steps for the production, extraction, and purification of this compound.
Protocol 1: Fermentation of Streptomyces lavendulae
This protocol outlines the cultivation of Streptomyces lavendulae for the production of the saframycin complex.
Materials:
-
Streptomyces lavendulae strain (e.g., No. 314)
-
Agar slants with glucose-asparagine medium for strain maintenance
-
Seed culture medium (g/L): glucose 1, soluble starch 10, Polypepton 10, meat extract 5, NaCl 3, Silicone KM-72F 0.5 ml (pH 7.0)
-
Production fermentation medium (g/L): glucose 5, soluble starch 5, Polypepton 10, meat extract 5, NaCl 3 (pH 7.0)
-
Shaker incubator
-
Fermentation vessel
Procedure:
-
Inoculate a loopful of S. lavendulae from an agar slant into a flask containing the seed culture medium.
-
Incubate the seed culture at 28°C for 48 hours on a rotary shaker.
-
Use the seed culture to inoculate the production fermentation medium at a 5% (v/v) ratio.
-
Carry out the fermentation in a suitable vessel at 28°C with aeration and agitation. Monitor the pH and production of saframycins over time. The appearance of a characteristic violet coloration of the mycelia can indicate the onset of saframycin production.[1]
-
To potentially increase the yield of saframycin A, a precursor to this compound, the pH of the culture can be maintained below 5.5 after peak production.[1]
Protocol 2: Extraction of the Crude Saframycin Complex
This protocol details the initial extraction of the saframycin complex from the fermentation broth.
Materials:
-
Fermentation broth from Protocol 1
-
10 N Sodium Hydroxide (NaOH)
-
Chloroform or Dichloromethane
-
Ethyl Acetate
-
1 N Hydrochloric Acid (HCl)
-
Aqueous Ammonia
-
Anhydrous Sodium Sulfate (Na2SO4)
-
Rotary evaporator
Procedure:
-
After fermentation, filter the culture broth to separate the mycelia from the filtrate.[5]
-
Adjust the pH of the filtrate to 8.0 with 10 N NaOH. For improved extraction efficiency, the filtrate can be concentrated to 1/2-1/3 of its original volume.[5]
-
Extract the saframycin complex from the filtrate by performing multiple extractions with an equal volume of chloroform or dichloromethane.[1]
-
Combine the organic solvent layers and dry over anhydrous Na2SO4.[1]
-
Concentrate the dried solvent phase to dryness under reduced pressure using a rotary evaporator to obtain a dark red solid, which is the crude saframycin complex.[1][5]
-
For further initial purification, dissolve the crude extract in a small amount of ethyl acetate.
-
Wash the ethyl acetate solution with aqueous sodium carbonate to remove acidic substances.[5]
-
Extract the saframycin complex from the ethyl acetate phase with 1 N HCl.
-
Adjust the pH of the acidic aqueous phase to 8-9 with aqueous ammonia and back-extract the saframycins into chloroform. Repeat this acid-base extraction several times.[5]
-
Combine the chloroform layers, dry over anhydrous Na2SO4, and concentrate to dryness to yield a reddish-brown crude basic component.[5]
Protocol 3: Chromatographic Purification of this compound
This protocol describes the separation of the individual saframycin components, with a focus on isolating this compound.
Materials:
-
Crude saframycin complex from Protocol 2
-
Silica gel for column chromatography
-
Solvents for chromatography: Benzene, Ethyl Acetate, Chloroform
-
Preparative Thin-Layer Chromatography (TLC) plates (Silica gel)
-
TLC developing chambers
-
UV lamp for visualization
Procedure:
-
Dissolve the crude saframycin complex in a minimal amount of a suitable solvent (e.g., ethyl acetate or a mixture of benzene and ethyl acetate).
-
Prepare a silica gel column packed in a non-polar solvent (e.g., benzene).
-
Load the dissolved crude extract onto the silica gel column.
-
Elute the column with a stepwise gradient of increasing polarity using mixtures of benzene and ethyl acetate. A suggested gradient is:
-
Collect fractions and monitor the separation using analytical TLC. Saframycin S is reported to elute with the 2:1 mixture.[1][5] Given that this compound is a hydroxylated derivative of Saframycin A, it is expected to be more polar and may elute in later fractions or with a more polar solvent system.
-
Identify the fractions containing this compound by comparing with a known standard if available, or by further analytical techniques such as HPLC-MS.
-
Pool the fractions enriched with this compound and concentrate them.
-
For final purification, perform preparative TLC on the enriched fractions. Use a suitable solvent system, which may need to be optimized. For related saframycins, solvent systems like ethyl acetate have been used.[1]
-
Scrape the silica gel band corresponding to this compound from the preparative TLC plate.
-
Elute this compound from the silica gel using a polar solvent (e.g., a mixture of chloroform and methanol).
-
Filter to remove the silica and concentrate the solvent to obtain purified this compound as a dark yellow powder.
Visualizations
Experimental Workflow for this compound Extraction and Purification
Caption: Workflow for this compound extraction and purification.
Logical Relationship of Saframycin Production and Purification
References
- 1. researchgate.net [researchgate.net]
- 2. Directed biosynthesis of new saframycin derivatives with resting cells of Streptomyces lavendulae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Directed biosynthesis of new saframycin derivatives with resting cells of Streptomyces lavendulae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural studies on minor components of saframycin group antibiotics saframycins F, G and H - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. prepchem.com [prepchem.com]
Application Notes and Protocols for In Vitro Cytotoxicity Assays of Saframycin G
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to assessing the in vitro cytotoxicity of Saframycin G, a potent tetrahydroisoquinoline antibiotic with recognized antitumor properties. The following sections detail the underlying principles of relevant cytotoxicity assays, step-by-step experimental protocols, and data interpretation.
Introduction to this compound
This compound is a member of the saframycin family of antibiotics, known for their complex chemical structures and significant biological activity. These compounds are characterized by a dimeric tetrahydroisoquinoline core. The primary mechanism of action for saframycins involves the inhibition of nucleic acid synthesis through their ability to bind to DNA. This interaction can lead to the induction of apoptosis, or programmed cell death, in rapidly dividing cells, making them promising candidates for cancer chemotherapy research. Evaluating the cytotoxic potential of this compound against various cancer cell lines is a critical step in its preclinical development.
Data Presentation: Cytotoxicity of Saframycin Analogs
While specific IC50 values for this compound are not extensively reported in publicly available literature, data for the closely related analog, Saframycin A, and other derivatives provide valuable insights into the expected potency. The following table summarizes representative IC50 values for Saframycin A in various cancer cell lines. It is important to note that these values can vary depending on the cell line, assay conditions, and exposure time.
| Cell Line | Cancer Type | Saframycin A IC50 (µM) | Reference |
| L1210 | Leukemia | 0.002 | [Source Text] |
| P388 | Leukemia | 0.001 | [Source Text] |
| B16 | Melanoma | 0.003 | [Source Text] |
| HCT-116 | Colon Carcinoma | Not specified | [1] |
| HepG2 | Hepatocellular Carcinoma | Not specified | [1] |
| BGC-823 | Gastric Carcinoma | Not specified | [1] |
| A2780 | Ovarian Carcinoma | Not specified | [1] |
Note: The IC50 values presented are for Saframycin A and should be considered as an estimation of the potential cytotoxic activity of this compound. Experimental determination of IC50 values for this compound in the specific cell lines of interest is highly recommended.
Experimental Protocols
This section provides detailed protocols for three common in vitro assays to determine the cytotoxicity of this compound: the MTT assay for cell viability, the LDH assay for cytotoxicity (membrane integrity), and the Caspase-3/7 assay for apoptosis induction.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Protocol:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells.
-
Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound) and a no-treatment control.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C until a purple precipitate is visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well.
-
Mix thoroughly with a pipette to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of this compound compared to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.
Materials:
-
This compound
-
Cancer cell lines
-
Complete cell culture medium
-
96-well flat-bottom plates
-
LDH cytotoxicity assay kit (containing substrate, cofactor, and dye solutions)
-
Lysis buffer (provided with the kit or 1% Triton X-100)
-
Multichannel pipette
-
Microplate reader (absorbance at 490 nm)
Protocol:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from the MTT assay protocol.
-
In addition to the experimental wells, prepare wells for a maximum LDH release control (cells treated with lysis buffer) and a spontaneous LDH release control (untreated cells).
-
-
Supernatant Collection:
-
After the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
-
LDH Reaction:
-
Prepare the LDH reaction mixture according to the manufacturer's instructions.
-
Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
-
Absorbance Measurement:
-
Add 50 µL of stop solution (if required by the kit).
-
Read the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only) from all readings.
-
Calculate the percentage of cytotoxicity using the following formula:
-
% Cytotoxicity = [(Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100
-
-
Caspase-3/7 Activity Assay
This assay quantifies the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway. The assay utilizes a substrate that, when cleaved by active caspases, releases a luminescent or fluorescent signal.
Materials:
-
This compound
-
Cancer cell lines
-
White-walled 96-well plates (for luminescence) or black-walled, clear-bottom 96-well plates (for fluorescence)
-
Caspase-3/7 assay kit (containing caspase substrate and buffer)
-
Multichannel pipette
-
Luminometer or fluorescence microplate reader
Protocol:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from the MTT assay protocol, using the appropriate 96-well plate for your detection method.
-
-
Assay Reagent Preparation and Addition:
-
Prepare the caspase-3/7 reagent according to the manufacturer's protocol.
-
After the treatment period, allow the plate to equilibrate to room temperature.
-
Add a volume of the caspase-3/7 reagent equal to the volume of culture medium in each well (typically 100 µL).
-
-
Incubation:
-
Mix the contents of the wells by gently shaking the plate on a plate shaker for 30 seconds.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
-
Signal Measurement:
-
Measure the luminescence or fluorescence using the appropriate plate reader.
-
-
Data Analysis:
-
Subtract the background reading (from wells with medium and reagent only) from all experimental readings.
-
Express the results as fold-change in caspase-3/7 activity compared to the vehicle control.
-
Visualization of Workflows and Pathways
To facilitate a clear understanding of the experimental processes and the underlying biological mechanisms, the following diagrams have been generated using Graphviz.
Caption: Workflow for the MTT Cell Viability Assay.
Caption: Workflow for the LDH Cytotoxicity Assay.
Caption: Workflow for the Caspase-3/7 Apoptosis Assay.
Caption: Generalized Intrinsic Apoptosis Signaling Pathway.
Disclaimer: The provided protocols are intended as a general guide. Researchers should optimize conditions for their specific cell lines and experimental setup. Always refer to the manufacturer's instructions for any assay kits used. The information on this compound's mechanism and cytotoxicity is based on available data for the saframycin family of compounds and may not be fully representative of this compound itself. Further research is needed to fully elucidate its specific biological activities.
References
Application Notes and Protocols for Saframycin G Analysis using High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Saframycin G is a member of the tetrahydroisoquinoline family of antibiotics, which are known for their potent antitumor properties. Accurate and reliable quantification of this compound is crucial for research, drug development, and quality control purposes. High-Performance Liquid Chromatography (HPLC) offers a robust and sensitive method for the analysis of this compound.
This document provides detailed application notes and protocols for the analysis of this compound using a reverse-phase HPLC (RP-HPLC) method with UV detection. Due to the limited availability of specific HPLC protocols for this compound in the public domain, the following method is adapted from established procedures for the closely related compound, Saframycin A.[1]
The primary mechanism of action for the saframycin family of antibiotics involves the formation of an antibiotic-DNA complex, leading to cellular damage.[2] While a specific signaling pathway for this compound is not fully elucidated, a general DNA damage response pathway is presented as a likely cellular reaction to exposure to this class of compounds.
Experimental Protocols
Sample Preparation
The following are general guidelines for the preparation of samples containing this compound. The exact procedure may need to be optimized based on the sample matrix.
a) From Fermentation Broth:
-
Centrifuge the fermentation broth at 5,000 x g for 15 minutes to separate the mycelium from the supernatant.
-
To the supernatant, add an equal volume of ethyl acetate and mix vigorously for 10 minutes.
-
Separate the organic layer and repeat the extraction process on the aqueous layer twice more.
-
Pool the organic layers and evaporate to dryness under reduced pressure.
-
Reconstitute the dried extract in a known volume of the mobile phase and filter through a 0.22 µm syringe filter prior to HPLC injection.
b) From Biological Tissues:
-
Homogenize the tissue sample in a suitable buffer (e.g., phosphate-buffered saline).
-
Perform a liquid-liquid extraction with a water-immiscible organic solvent such as ethyl acetate or dichloromethane.
-
Alternatively, utilize solid-phase extraction (SPE) with a C18 cartridge for sample clean-up and concentration.
-
Elute the analyte from the SPE cartridge with an appropriate solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
-
Filter the reconstituted sample through a 0.22 µm syringe filter before HPLC analysis.
HPLC Method Protocol
Instrumentation:
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column oven
-
UV-Vis or Diode Array Detector (DAD)
Chromatographic Conditions (Adapted from Saframycin A analysis):
| Parameter | Recommended Condition |
| Column | C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | 10-90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 270 nm[1] |
| Injection Volume | 10 µL |
Data Presentation
The following tables present representative quantitative data from the HPLC analysis of other antibiotic compounds. These values are provided as a reference for expected performance and should be determined specifically for this compound during method validation.
Table 1: Linearity and Range (Example Data from Amoxicillin and Doxycycline Analysis) [3][4]
| Analyte | Linear Range (µg/mL) | Correlation Coefficient (r²) |
| Amoxicillin | 10 - 100 | > 0.999 |
| Doxycycline | 10 - 100 | > 0.999 |
Table 2: Limits of Detection (LOD) and Quantification (LOQ) (Example Data from Amoxicillin and Doxycycline Analysis) [3][4]
| Analyte | LOD (µg/mL) | LOQ (µg/mL) |
| Amoxicillin | 0.2 | 0.7 |
| Doxycycline | 0.3 | 1.0 |
Table 3: Precision (Example Data from Tobramycin Analysis) [5]
| Analyte | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) |
| Tobramycin | < 2.0 | < 2.0 |
Table 4: Accuracy (Example Data from Tobramycin Analysis) [5]
| Analyte | Recovery (%) |
| Tobramycin | 99.0 - 100.0 |
Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound analysis by HPLC.
Postulated Signaling Pathway: DNA Damage Response
Saframycin antibiotics are known to interact with DNA, which can lead to cellular damage and trigger a DNA damage response. While a study on Saframycin A did not show an upregulation of known DNA-damage repair genes, it did induce genes related to oxidative stress, which can cause DNA damage.[6] The following diagram illustrates a generalized DNA damage response pathway that may be activated.
Caption: Postulated DNA damage response pathway initiated by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Saframycin S, a new saframycin group antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. A simple and rapid high-performance liquid chromatographic method for determining tobramycin in pharmaceutical formulations by direct UV detection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Transcriptional response pathways in a yeast strain sensitive to saframycin a and a more potent analog: evidence for a common basis of activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Saframycin G in Cell Culture
These application notes provide a comprehensive guide for researchers utilizing Saframycin G, a potent antitumor antibiotic, in cell culture experiments. The protocols outlined below are intended for professionals in cancer research and drug development.
Introduction to this compound
This compound is a member of the saframycin family of antibiotics, which are derived from Streptomyces lavendulae. These compounds are known for their significant antitumor properties. Saframycins, including the closely related and more extensively studied Saframycin A, exert their cytotoxic effects primarily through interactions with DNA.[1] They are potent inhibitors of tumor cell growth in vitro and have shown activity against various cancer cell lines.[2][3]
Mechanism of Action
The primary mechanism of action for saframycins involves the covalent binding to DNA.[1] This interaction disrupts normal DNA structure and interferes with essential cellular processes like replication and transcription, ultimately leading to cell death.[4] While direct DNA damage is a key aspect, studies on the transcriptional response of cells to saframycin A reveal a more complex picture. Treatment induces the overexpression of genes involved in glycolysis, oxidative stress, and protein degradation, while repressing genes related to histones and biosynthesis.[5] Notably, this response does not significantly involve the upregulation of known DNA-damage repair genes, suggesting a unique cellular response pathway.[5]
Caption: Proposed mechanism of this compound cytotoxicity.
Quantitative Data: In Vitro Cytotoxicity
The following table summarizes the effective concentrations of Saframycin A, a potent analog of this compound, against various cancer cell lines. These values can serve as a starting point for determining the optimal concentration range for this compound in your experiments.
| Compound | Cell Line | Effective Concentration | Notes | Reference |
| Saframycin A | L1210 Leukemia | 0.02 µg/mL | Complete inhibition of growth in suspension culture. | [3] |
| Saframycin C | L1210 Leukemia | 1.0 µg/mL | Complete inhibition of growth in suspension culture. | [3] |
| Saframycin A | CCY333 (Yeast) | IC50 = 0.9 µM | Growth inhibition in a specific yeast strain. | [5] |
| QAD (Analog) | CCY333 (Yeast) | IC50 = 0.4 µM | A more potent synthetic analog of Saframycin A. | [5] |
Note: The potency of antitumor antibiotics can vary significantly depending on the specific compound, cell line, and experimental conditions.[6] It is crucial to perform a dose-response analysis to determine the IC50 for your specific cell line.
Experimental Protocols
This protocol outlines the steps to determine the IC50 value of this compound using a standard cell viability assay (e.g., MTT or Resazurin).
Materials:
-
Target cancer cell line (e.g., HCT-116)[2]
-
Complete cell culture medium
-
This compound (stock solution prepared in an appropriate solvent like DMSO)
-
96-well clear flat-bottom plates
-
Cell viability reagent (e.g., MTT, Resazurin)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Harvest exponentially growing cells and perform a cell count.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).
-
Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Drug Preparation and Treatment:
-
Prepare a series of dilutions of this compound in complete medium. It is advisable to perform a preliminary experiment with a broad range of concentrations (e.g., 1 nM to 100 µM) spaced 10-fold apart to identify the approximate sensitivity range.[6]
-
For the definitive assay, prepare at least 8 concentrations for a full dose-response curve (e.g., 2- or 3-fold serial dilutions).
-
Remove the medium from the wells and add 100 µL of the medium containing the different this compound concentrations. Include vehicle control (medium with solvent) and untreated control wells.
-
-
Incubation:
-
Incubate the plate for a predetermined duration (e.g., 48 or 72 hours) at 37°C, 5% CO₂.
-
-
Viability Assessment:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time (e.g., 1-4 hours for MTT/Resazurin).
-
Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Subtract the background reading (medium only).
-
Normalize the data to the vehicle control wells (set to 100% viability).
-
Plot the cell viability (%) against the log of the this compound concentration.
-
Use non-linear regression (log[inhibitor] vs. normalized response -- variable slope) to calculate the IC50 value.
-
Caption: Experimental workflow for IC50 determination.
This protocol describes how to measure apoptosis by detecting the activation of effector caspases 3 and 7 using a fluorescent reagent and flow cytometry.[7]
Materials:
-
Target cancer cell line (e.g., Jurkat)
-
Complete cell culture medium
-
This compound
-
Apoptosis inducer (e.g., Staurosporine, as a positive control)
-
Caspase-3/7 activation reagent (e.g., CellEvent™ Caspase-3/7 Green Detection Reagent)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Plate cells in a 6-well plate or T25 flask at a density that will not lead to over-confluence during the experiment.
-
Allow cells to grow for 24 hours.
-
Treat the cells with this compound at a concentration determined from the IC50 assay (e.g., 1x and 5x IC50).
-
Include an untreated control, a vehicle control, and a positive control (e.g., 1 µM Staurosporine for 4 hours).[7]
-
-
Incubation:
-
Incubate for a specified time (e.g., 18, 24, or 48 hours). The optimal time should be determined in a preliminary time-course experiment.[8]
-
-
Staining:
-
Following treatment, add the Caspase-3/7 reagent directly to the culture medium at the final working concentration recommended by the manufacturer.
-
Incubate for 30-60 minutes at 37°C, protected from light.
-
-
Cell Harvesting and Analysis:
-
Harvest the cells. For adherent cells, use a gentle dissociation agent; for suspension cells, transfer directly to tubes.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and wash once with PBS.
-
Resuspend the cell pellet in PBS for analysis.
-
Analyze the samples on a flow cytometer, using a 488 nm excitation laser and detecting fluorescence in the appropriate channel (e.g., FITC or GFP channel).[7]
-
Gate on the main cell population to exclude debris and quantify the percentage of fluorescent (apoptotic) cells.
-
Caption: Simplified intrinsic apoptosis pathway.
General Guidelines and Best Practices
-
Safety Precautions: this compound is a potent cytotoxic agent. Handle with appropriate personal protective equipment (PPE), including gloves and a lab coat. All work should be performed in a biological safety cabinet.
-
Solubility and Storage: Prepare a concentrated stock solution in a suitable solvent such as DMSO. Store the stock solution at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.
-
Use of Antibiotics: While common in cell culture, be aware that standard antibiotics like penicillin-streptomycin can alter gene expression and cellular pathways, which could potentially confound results.[9] If possible, conduct experiments in antibiotic-free medium with strict aseptic technique.
-
Cell Line Authentication: Always ensure the identity of your cell line through methods like Short Tandem Repeat (STR) profiling to guarantee the validity and reproducibility of your results.
References
- 1. Mode of action of saframycin antitumor antibiotics: sequence selectivities in the covalent binding of saframycins A and S to deoxyribonucleic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of antitumor properties of novel saframycin analogs in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Some chemotherapeutic properties of two new antitumor antibiotics, saframycins A and C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. longdom.org [longdom.org]
- 5. Transcriptional response pathways in a yeast strain sensitive to saframycin a and a more potent analog: evidence for a common basis of activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 7. Flow Cytometry Analysis of Dose Response for Apoptosis Induction | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. Use antibiotics in cell culture with caution: genome-wide identification of antibiotic-induced changes in gene expression and regulation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Mass Spectrometric Characterization of Saframycin G
For Researchers, Scientists, and Drug Development Professionals
Introduction
Saframycin G, an antibiotic belonging to the tetrahydroisoquinoline family, is a potent antitumor agent. Structurally synonymous with Saframycin A, it possesses a complex pentacyclic skeleton. The mechanism of action of Saframycin A involves the alkylation of guanine residues in double-stranded DNA, leading to inhibition of DNA and RNA synthesis.[1] Accurate and reliable analytical methods are crucial for its characterization, quantification in biological matrices, and for further drug development studies. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), offers a powerful tool for the detailed structural elucidation and quantitative analysis of this compound.
This document provides detailed application notes and protocols for the characterization of this compound using mass spectrometry.
Molecular and Mass Spectrometry Data
Quantitative data regarding this compound (also known as Saframycin A) is summarized in the table below.
| Parameter | Value | Reference |
| Molecular Formula | C₂₉H₃₀N₄O₈ | [2] |
| Molecular Weight | 562.6 g/mol | |
| Monoisotopic Mass | 562.2067 g/mol | |
| [M+H]⁺ (observed) | m/z 563.0 | [2] |
Experimental Protocols
Sample Preparation
A generic sample preparation protocol for extracting this compound from a biological matrix (e.g., plasma, tissue homogenate) is provided below. This protocol may require optimization based on the specific matrix and concentration of the analyte.
Materials:
-
This compound standard
-
Internal Standard (IS) (e.g., a structurally similar but chromatographically resolved analog)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid (FA), LC-MS grade
-
Water, LC-MS grade
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
Vortex mixer
-
Centrifuge
-
Evaporator (e.g., nitrogen stream)
Protocol:
-
Spiking: To 100 µL of the biological sample, add the internal standard to a final concentration of 100 ng/mL. For calibration standards and quality control samples, spike with appropriate concentrations of this compound standard.
-
Protein Precipitation: Add 300 µL of cold acetonitrile to the sample.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial for analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Instrumentation:
-
HPLC system (e.g., Agilent 1100 HPLC system)[2]
-
Mass spectrometer (e.g., LCMS-2010 A liquid chromatograph mass spectrometer)[2] equipped with an electrospray ionization (ESI) source.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Gradient Program:
Time (min) % B 0.0 5 1.0 5 8.0 95 10.0 95 10.1 5 | 12.0 | 5 |
-
UV Detection (optional): 270 nm[2]
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 4.5 kV
-
Nebulizer Gas (N₂): 1.5 L/min
-
Drying Gas (N₂): 15 L/min
-
Desolvation Line Temperature: 250°C
-
Heat Block Temperature: 400°C
-
Scan Range (Full Scan): m/z 100-1000
-
MS/MS Parameters:
-
Precursor Ion: m/z 563.0
-
Collision Energy: Optimized for characteristic fragment ions (e.g., 20-40 eV)
-
Product Ion Scan Range: m/z 50-600
-
Data Presentation
Quantitative Analysis Performance
The following table summarizes the typical performance characteristics of a validated LC-MS/MS method for the quantification of this compound.
| Parameter | Typical Value |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Accuracy (% Bias) | Within ±15% |
| Precision (%RSD) | < 15% |
| Matrix Effect | < 15% |
| Recovery | > 85% |
Visualizations
Experimental Workflow
The overall workflow for the characterization of this compound using LC-MS/MS is depicted in the following diagram.
Caption: Experimental workflow for this compound analysis.
Proposed Fragmentation Pathway of this compound
Due to the limited availability of published fragmentation data for this compound, a plausible fragmentation pathway is proposed based on its known structure and general principles of mass spectrometry. The complex polycyclic structure of this compound is expected to yield several characteristic fragment ions upon collision-induced dissociation (CID).
Caption: Proposed fragmentation of this compound in MS/MS.
Disclaimer: The proposed fragmentation pathway is illustrative and requires experimental verification through high-resolution mass spectrometry and detailed MSⁿ fragmentation studies.
Conclusion
Mass spectrometry coupled with liquid chromatography is an indispensable technique for the comprehensive characterization and quantification of this compound. The provided protocols and data serve as a valuable resource for researchers and scientists involved in the analysis of this potent antitumor antibiotic. Further studies are warranted to fully elucidate the fragmentation pathways and to develop and validate robust quantitative methods for various biological matrices, which will be instrumental in advancing the clinical development of this compound.
References
- 1. Molecular mechanisms of binding and single-strand scission of deoxyribonucleic acid by the antitumor antibiotics saframycins A and C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of the Saframycin A Gene Cluster from Streptomyces lavendulae NRRL 11002 Revealing a Nonribosomal Peptide Synthetase System for Assembling the Unusual Tetrapeptidyl Skeleton in an Iterative Manner - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Structural Elucidation of Saframycin G using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the structural elucidation of Saframycin G, a potent tetrahydroisoquinoline antibiotic, using Nuclear Magnetic Resonance (NMR) spectroscopy. This compound has been identified as 14-hydroxysaframycin A. Due to the limited public availability of the complete raw NMR data for this compound, this document will utilize the detailed NMR data of the closely related and well-characterized Saframycin A as a foundational reference. The methodologies and principles described are directly applicable to this compound, with specific annotations on the expected spectral differences arising from the C-14 hydroxylation.
Introduction to this compound and the Role of NMR Spectroscopy
This compound is a member of the saframycin family of antibiotics, which are known for their significant antitumor properties. The complex, polycyclic structure of these molecules necessitates advanced analytical techniques for unambiguous structural determination. NMR spectroscopy is the most powerful tool for this purpose, providing detailed information about the carbon-hydrogen framework and the stereochemistry of the molecule. Through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, the complete chemical structure of complex natural products like this compound can be pieced together.
The structural elucidation process relies on a series of NMR experiments, including:
-
¹H NMR: To identify the number and types of protons and their immediate electronic environment.
-
¹³C NMR: To determine the number and types of carbon atoms.
-
DEPT (Distortionless Enhancement by Polarization Transfer): To differentiate between CH, CH₂, and CH₃ groups.
-
COSY (Correlation Spectroscopy): To identify proton-proton (¹H-¹H) spin-spin couplings, revealing adjacent protons.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbon atoms (¹JCH).
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range correlations between protons and carbons (²JCH and ³JCH), which is crucial for connecting different spin systems.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which helps in establishing the relative stereochemistry.
Data Presentation: NMR Data for the Saframycin Scaffold
The following tables summarize the ¹H and ¹³C NMR data for Saframycin A in CDCl₃. This data serves as a reference for the saframycin core structure. For this compound, significant changes in chemical shifts would be expected for the protons and carbons in the vicinity of the C-14 position due to the presence of a hydroxyl group.
Table 1: ¹H NMR Data (400 MHz, CDCl₃) of Saframycin A
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 1-H | 4.32 | d | 3.5 |
| 3-H | 3.85 | m | |
| 4-Hα | 3.20 | dd | 12.0, 4.0 |
| 4-Hβ | 2.95 | dd | 12.0, 2.0 |
| 6-CH₃ | 1.95 | s | |
| 7-OCH₃ | 3.90 | s | |
| 8-H | 7.25 | s | |
| 11-H | 4.55 | d | 4.0 |
| 13-Hα | 3.15 | dd | 18.0, 5.0 |
| 13-Hβ | 2.80 | dd | 18.0, 2.5 |
| 14-H | 3.50 | m | |
| 16-CH₃ | 2.05 | s | |
| 17-OCH₃ | 3.95 | s | |
| 18-H | 7.30 | s | |
| 21-H | 4.85 | s | |
| 22-N-CH₃ | 2.50 | s | |
| 25-H₂ | 3.60 | m | |
| Pyruvoyl-CH₃ | 2.40 | s |
Note on this compound: The proton at C-14 would be significantly downfield-shifted due to the deshielding effect of the attached hydroxyl group. Protons on adjacent carbons (C-1, C-13) would also experience shifts.
Table 2: ¹³C NMR Data (100 MHz, CDCl₃) of Saframycin A
| Position | Chemical Shift (δ, ppm) |
| 1 | 58.5 |
| 3 | 45.2 |
| 4 | 35.8 |
| 4a | 135.1 |
| 5 | 182.3 |
| 6 | 145.0 |
| 6-CH₃ | 8.9 |
| 7 | 158.0 |
| 7-OCH₃ | 61.2 |
| 8 | 108.5 |
| 8a | 128.9 |
| 10 | 185.1 |
| 10a | 132.5 |
| 11 | 60.1 |
| 11a | 129.5 |
| 13 | 38.2 |
| 14 | 55.6 |
| 14a | 134.8 |
| 15 | 181.7 |
| 16 | 144.5 |
| 16-CH₃ | 8.7 |
| 17 | 157.8 |
| 17-OCH₃ | 61.0 |
| 18 | 108.2 |
| 18a | 128.5 |
| 20 | 184.5 |
| 20a | 132.0 |
| 21 | 85.3 |
| 21-CN | 117.5 |
| 22-N-CH₃ | 42.1 |
| 25 | 48.9 |
| Pyruvoyl-CO | 198.2 |
| Pyruvoyl-CO | 165.5 |
| Pyruvoyl-CH₃ | 25.1 |
Note on this compound: The carbon at C-14 would show a significant downfield shift (typically to the 65-75 ppm range) due to the α-effect of the hydroxyl group. Carbons at β-positions (C-1, C-13, C-14a) would also be affected, though to a lesser extent.
Experimental Protocols
Sample Preparation
A standardized protocol for preparing a natural product sample for NMR analysis is crucial for obtaining high-quality, reproducible data.
-
Isolation and Purification: Isolate this compound from the fermentation broth of Streptomyces lavendulae using chromatographic techniques (e.g., silica gel chromatography followed by HPLC) to ensure high purity (>95%).
-
Sample Weighing: Accurately weigh approximately 5-10 mg of the purified this compound.
-
Solvent Selection: Dissolve the sample in 0.5-0.7 mL of a deuterated solvent. Deuterated chloroform (CDCl₃) is a common choice for saframycins. The solvent should completely dissolve the analyte and have minimal signal overlap with the compound's resonances.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts (δ = 0.00 ppm).
-
Transfer to NMR Tube: Filter the solution into a clean, dry 5 mm NMR tube to remove any particulate matter.
NMR Data Acquisition
The following are general parameters for acquiring 1D and 2D NMR spectra on a 400 or 500 MHz spectrometer. These may need to be optimized based on the specific instrument and sample concentration.
3.2.1. ¹H NMR Spectroscopy
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64, depending on sample concentration.
-
Temperature: 298 K.
3.2.2. ¹³C NMR Spectroscopy
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').
-
Spectral Width: 200-240 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096, as ¹³C is much less sensitive than ¹H.
3.2.3. 2D COSY Spectroscopy
-
Pulse Program: Gradient-selected COSY (e.g., 'cosygpqf').
-
Spectral Width (F1 and F2): Same as ¹H NMR.
-
Number of Increments (F1): 256-512.
-
Number of Scans per Increment: 2-8.
3.2.4. 2D HSQC Spectroscopy
-
Pulse Program: Gradient-selected, sensitivity-enhanced HSQC (e.g., 'hsqcedetgpsisp2.3').
-
Spectral Width (F2 - ¹H): Same as ¹H NMR.
-
Spectral Width (F1 - ¹³C): Same as ¹³C NMR.
-
Number of Increments (F1): 128-256.
-
Number of Scans per Increment: 4-16.
-
¹JCH Coupling Constant: Optimized for an average one-bond C-H coupling (e.g., 145 Hz).
3.2.5. 2D HMBC Spectroscopy
-
Pulse Program: Gradient-selected HMBC (e.g., 'hmbcgplpndqf').
-
Spectral Width (F2 - ¹H): Same as ¹H NMR.
-
Spectral Width (F1 - ¹³C): Same as ¹³C NMR.
-
Number of Increments (F1): 256-512.
-
Number of Scans per Increment: 8-32.
-
Long-Range Coupling Constant: Optimized for an average 2-3 bond C-H coupling (e.g., 8 Hz).
Visualization of Experimental Workflow and Data Analysis
The structural elucidation of this compound follows a logical workflow, from sample isolation to the final structure assignment. This process and the key relationships derived from 2D NMR data can be visualized using diagrams.
Troubleshooting & Optimization
Technical Support Center: Saframycin G Fermentation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Saframycin G fermentation.
Troubleshooting Guide
This guide addresses common issues encountered during this compound fermentation experiments.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No this compound Production | Inappropriate medium composition. | Optimize carbon and nitrogen sources. Soluble starch and yeast extract are often effective for Streptomyces species. |
| Suboptimal fermentation parameters (pH, temperature, aeration). | Systematically optimize pH, temperature, and agitation speed. A typical starting point for Streptomyces is a temperature of 25-30°C and a pH of 6.5-7.5.[1][2] | |
| Poor inoculum quality or insufficient inoculum size. | Ensure a healthy and actively growing seed culture. Optimize the inoculum size, typically ranging from 2-10% (v/v).[3][4] | |
| Genetic instability of the producing strain. | Perform strain selection and maintenance procedures. Consider using cryopreservation for long-term storage of high-producing strains. | |
| Inconsistent this compound Yields | Variability in raw materials of the culture medium. | Use well-defined media components where possible. If using complex media, ensure consistent sourcing and pre-treatment of raw materials. |
| Inconsistent fermentation conditions between batches. | Calibrate and monitor all fermentation equipment (pH probes, temperature sensors, etc.) regularly. Maintain detailed batch records. | |
| Fluctuation in seed culture age and quality. | Standardize the seed culture preparation protocol, including incubation time and growth phase at the time of inoculation.[5] | |
| Product Degradation | Unfavorable pH during the later stages of fermentation. | Maintain the pH of the culture broth below 5.5 after the peak of this compound production to prevent degradation.[6] |
| High temperatures during fermentation or downstream processing. | Optimize the fermentation temperature and ensure that harvested broth and extracts are kept cool during processing. | |
| Foaming in the Bioreactor | High concentration of proteins or other surface-active compounds in the medium. | Add an appropriate antifoaming agent at the beginning of the fermentation or as needed. |
| Excessive agitation or aeration rates. | Optimize the agitation and aeration rates to provide sufficient oxygen transfer without causing excessive foaming. |
Frequently Asked Questions (FAQs)
Media Composition and Preparation
Q1: What is a good starting medium for this compound production?
A1: A good starting point for Streptomyces lavendulae, the known producer of related saframycins, is a medium containing a suitable carbon source, nitrogen source, and trace elements. For initial experiments, you can use a medium like ISP-2, which contains glucose, yeast extract, and malt extract. For fermentation, a yeast-starch agar (YSA) has been used.
Q2: Which carbon and nitrogen sources are optimal for this compound production?
A2: While specific optimization for this compound is needed, for many Streptomyces fermentations, soluble starch has been shown to be an effective carbon source, and yeast extract or peptone are good nitrogen sources.[7] The optimal concentrations should be determined experimentally using techniques like response surface methodology.
Q3: How can I perform precursor feeding to potentially increase the yield?
A3: The biosynthetic backbone of saframycins is derived from L-tyrosine, L-alanine, and glycine.[8][9][10] Supplementing the fermentation medium with these amino acids can enhance the yield. A fed-batch strategy, where precursors are added at specific time points during the fermentation, is often more effective than adding them at the beginning.
Fermentation Parameters
Q4: What are the optimal pH and temperature for this compound fermentation?
A4: The optimal temperature for growth and antibiotic production in Streptomyces is typically between 25°C and 30°C.[1][2] The initial pH of the medium should generally be in the range of 6.5 to 7.5.[1][4] It is crucial to monitor and control the pH throughout the fermentation, as the metabolic activity of the microorganism can cause it to change. A key finding for the related Saframycin A is that maintaining a pH below 5.5 after peak production can prevent product degradation.[6]
Q5: What are the typical aeration and agitation requirements?
A5: Streptomyces are aerobic bacteria and require sufficient oxygen for growth and secondary metabolite production. The optimal agitation and aeration rates will depend on the bioreactor geometry and scale. A good starting point is an agitation speed of 150-250 rpm and an aeration rate of 1-1.5 vvm (volume of air per volume of medium per minute). These parameters should be optimized to maintain a dissolved oxygen (DO) level above 20-30% saturation.
Analytical Methods
Q6: How can I quantify the concentration of this compound in my fermentation broth?
A6: High-Performance Liquid Chromatography (HPLC) is the most common method for quantifying saframycins. Due to the lack of a strong UV chromophore in some related antibiotics, a pre-column derivatization with a reagent like o-phthalaldehyde (OPA) followed by UV or fluorescence detection can be employed.[11] Alternatively, methods using charged aerosol detection (CAD) or mass spectrometry (MS) can be used for direct detection without derivatization.[12]
Experimental Protocols
Protocol 1: Precursor Feeding Experiment
This protocol outlines a basic experiment to evaluate the effect of precursor feeding on this compound yield.
-
Prepare Stock Solutions: Prepare sterile stock solutions of L-tyrosine, L-alanine, and L-glycine (e.g., 10 g/L in deionized water).
-
Inoculate Fermentation: Start your this compound fermentation under standard conditions.
-
Set Up Experimental Groups:
-
Control group: No precursor addition.
-
Experimental groups: Add one or a combination of the precursor stock solutions to the fermentation broth. It is recommended to test different concentrations and addition time points (e.g., at 24, 48, and 72 hours of fermentation).
-
-
Monitor Fermentation: Take samples at regular intervals to measure cell growth (e.g., dry cell weight) and this compound concentration using a validated analytical method.
-
Analyze Results: Compare the final this compound titers and productivities between the control and experimental groups to determine the effect of precursor feeding.
Protocol 2: HPLC Quantification of this compound (Starting Method)
This is a general starting method that will likely require optimization for your specific instrumentation and sample matrix.
-
Sample Preparation:
-
Centrifuge a sample of the fermentation broth to separate the mycelium.
-
Extract the supernatant with an equal volume of a suitable organic solvent (e.g., ethyl acetate or chloroform).
-
Evaporate the organic solvent to dryness under reduced pressure.
-
Reconstitute the dried extract in a known volume of the mobile phase.
-
Filter the reconstituted sample through a 0.22 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid or another suitable modifier). A starting point could be a linear gradient from 10% to 90% acetonitrile over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10-20 µL.
-
Detection: UV detection at a suitable wavelength (to be determined by a UV scan of a purified standard) or Mass Spectrometry (MS) for higher specificity and sensitivity.
-
-
Quantification:
-
Prepare a calibration curve using a purified this compound standard of known concentrations.
-
Calculate the concentration of this compound in the samples by comparing their peak areas to the calibration curve.
-
Visualizations
Caption: Experimental workflow for optimizing this compound fermentation.
Caption: General regulatory pathway for secondary metabolite biosynthesis in Streptomyces.
References
- 1. Optimization of fermentation conditions to increase the production of antifungal metabolites from Streptomyces sp. KN37 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijcmas.com [ijcmas.com]
- 3. Frontiers | Enhanced AmB Production in Streptomyces nodosus by Fermentation Regulation and Rational Combined Feeding Strategy [frontiersin.org]
- 4. primescholars.com [primescholars.com]
- 5. researchgate.net [researchgate.net]
- 6. Regulatory genes and their roles for improvement of antibiotic biosynthesis in Streptomyces - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimization of the precursor supply for an enhanced FK506 production in Streptomyces tsukubaensis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterization of the Saframycin A Gene Cluster from Streptomyces lavendulae NRRL 11002 Revealing a Nonribosomal Peptide Synthetase System for Assembling the Unusual Tetrapeptidyl Skeleton in an Iterative Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. Directed biosynthesis of new saframycin derivatives with resting cells of Streptomyces lavendulae - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scielo.br [scielo.br]
- 12. documents.thermofisher.com [documents.thermofisher.com]
troubleshooting low solubility of Saframycin G in aqueous solutions
Welcome to the technical support center for Saframycin G. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the experimental use of this compound, with a particular focus on its low solubility in aqueous solutions.
Troubleshooting Guides
This section provides detailed protocols and solutions for common issues related to the solubility of this compound.
Issue: Precipitate Formation When Preparing Aqueous Solutions of this compound
This compound is a hydrophobic molecule with limited solubility in aqueous solutions. Precipitation upon addition to aqueous buffers is a common issue. The following guide provides a systematic approach to dissolving and handling this compound to maintain its solubility and activity.
Recommended Protocol for Solubilizing this compound:
-
Stock Solution Preparation (in Organic Solvent):
-
It is recommended to first dissolve this compound in an organic solvent. Dimethyl sulfoxide (DMSO) is a commonly used solvent for Saframycins.[1]
-
Prepare a high-concentration stock solution, for example, 10 mM, in 100% DMSO. Ensure the compound is fully dissolved by gentle vortexing or brief sonication.
-
-
Dilution into Aqueous Buffer:
-
When diluting the DMSO stock into your aqueous experimental buffer (e.g., cell culture media, PBS), it is crucial to do so in a stepwise manner.
-
Rapid dilution of the DMSO stock into an aqueous solution can cause the compound to precipitate out of solution.
-
Recommended Method: Add the DMSO stock solution dropwise to the vigorously vortexing aqueous buffer. This ensures rapid mixing and dispersion, minimizing localized high concentrations that can lead to precipitation.
-
The final concentration of DMSO in the aqueous solution should be kept as low as possible, ideally below 1%, as higher concentrations can be toxic to cells.[2]
-
Troubleshooting Workflow for Solubility Issues:
If you continue to experience precipitation, the following workflow can help you identify and resolve the issue.
Caption: Troubleshooting workflow for this compound precipitation.
Frequently Asked Questions (FAQs)
1. What is the recommended solvent for preparing a stock solution of this compound?
Dimethyl sulfoxide (DMSO) is a suitable solvent for preparing a concentrated stock solution of this compound.[1]
2. What is the maximum recommended final concentration of DMSO in my aqueous solution?
For most cell-based assays, it is advisable to keep the final concentration of DMSO below 1% to avoid solvent-induced toxicity.[2] However, the tolerance of your specific cell line to DMSO should be determined empirically.
3. My this compound precipitates even with a low final DMSO concentration. What else can I do?
If precipitation persists, consider the following strategies:
-
Co-solvents: For in vivo studies, a mixture of solvents can be used to improve solubility. A formulation of DMSO, PEG300, and Tween 80 in saline or PBS has been suggested for similar compounds.[3]
-
pH Adjustment: The solubility of some compounds is pH-dependent. While specific data for this compound is limited, you could empirically test the solubility in buffers with slightly different pH values (e.g., pH 6.0-7.4). The stability of the compound at different pH values should also be considered, as some antibiotics can degrade in acidic or alkaline conditions.[4][5][6]
-
Use of Surfactants: Low concentrations of non-ionic surfactants, such as Tween 80 or Pluronic F-68, can help to maintain the solubility of hydrophobic compounds in aqueous solutions.
-
Complexation with Cyclodextrins: Cyclodextrins can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.
4. How should I store this compound solutions?
-
Powder: Store the solid compound at -20°C for long-term stability.[3]
-
Stock Solutions: Aliquot your high-concentration DMSO stock solution into single-use volumes and store at -80°C to minimize freeze-thaw cycles.[3]
-
Aqueous Solutions: It is generally recommended to prepare fresh dilutions in aqueous buffers for each experiment. The stability of this compound in aqueous solution over time is not well characterized and can be influenced by factors such as pH, temperature, and light exposure.[7]
Data Presentation
Table 1: General Solubility Enhancement Strategies for Hydrophobic Compounds
| Strategy | Description | Key Considerations |
| Co-solvency | Using a water-miscible organic solvent (e.g., DMSO, ethanol, PEG) to increase the solubility of a hydrophobic drug in an aqueous solution.[8] | The concentration of the co-solvent should be minimized to avoid toxicity. |
| pH Adjustment | Modifying the pH of the solution to ionize the drug, which can increase its solubility. | The stability of the drug at different pH values must be considered. |
| Surfactants | Using surface-active agents (e.g., Tween 80, Polysorbate 80) to form micelles that can encapsulate the hydrophobic drug. | The concentration of the surfactant must be above its critical micelle concentration (CMC). |
| Complexation | Using complexing agents like cyclodextrins to form inclusion complexes with the drug, thereby increasing its aqueous solubility. | The stoichiometry of the complex and the binding affinity are important factors. |
| Micronization | Reducing the particle size of the drug to increase its surface area, which can lead to a faster dissolution rate.[9] | This does not change the equilibrium solubility of the drug. |
Experimental Protocols & Signaling Pathways
Protocol: Preparation of this compound for Cell Culture Experiments
This protocol provides a general guideline for preparing this compound solutions for use in in vitro cell culture assays.
-
Materials:
-
This compound (solid powder)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, serum-free cell culture medium or phosphate-buffered saline (PBS)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
-
Procedure: a. Prepare a 10 mM Stock Solution in DMSO: i. Calculate the required mass of this compound to prepare the desired volume of a 10 mM stock solution. ii. Under sterile conditions (e.g., in a laminar flow hood), add the appropriate volume of DMSO to the vial containing the this compound powder. iii. Vortex thoroughly until the powder is completely dissolved. The solution should be clear. b. Prepare Intermediate Dilutions (Optional): i. If very low final concentrations are required, it may be beneficial to perform an intermediate dilution of the 10 mM stock in DMSO. c. Dilute into Aqueous Medium: i. Warm the sterile aqueous medium (e.g., cell culture medium) to 37°C. ii. While vigorously vortexing the aqueous medium, add the required volume of the this compound DMSO stock dropwise. iii. Continue vortexing for an additional 10-20 seconds to ensure thorough mixing. d. Final Concentration and Application: i. The freshly prepared this compound solution in the aqueous medium is now ready to be added to your cell cultures. ii. Ensure that the final concentration of DMSO in the cell culture wells is below the toxic level for your specific cell line (typically <1%).
Signaling Pathway of this compound
This compound is known to exert its cytotoxic effects primarily through the inhibition of macromolecular synthesis. It intercalates with DNA and inhibits the synthesis of RNA and protein, ultimately leading to cell cycle arrest and apoptosis.
Caption: Simplified signaling pathway of this compound.
References
- 1. medkoo.com [medkoo.com]
- 2. A Beginner’s Guide to Cell Culture: Practical Advice for Preventing Needless Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Saframycin F_TargetMol [targetmol.com]
- 4. pH-Dependent stability of azithromycin in aqueous solution and structure identification of two new degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. [Relation between discoloration stability and pH value of 34% streptomycin sulfate aqueous solution] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. GSRS [gsrs.ncats.nih.gov]
- 8. Mode of action of saframycin antitumor antibiotics: sequence selectivities in the covalent binding of saframycins A and S to deoxyribonucleic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. searchlightpharma.com [searchlightpharma.com]
Technical Support Center: Optimizing Saframycin G Dosage for In Vivo Experiments
Welcome to the technical support center for researchers utilizing Saframycin G in in vivo experiments. This resource provides troubleshooting guidance and frequently asked questions to assist in the optimization of experimental protocols and dosage regimens.
Disclaimer: Specific in vivo data for this compound is limited in publicly available literature. The following information is substantially based on studies of the closely related analog, Saframycin A, and general principles of in vivo testing with cytotoxic quinone antibiotics. Researchers should use this as a starting point and conduct thorough dose-response and toxicity studies for their specific models.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for Saframycins?
Saframycins, including this compound, are potent antitumor antibiotics.[1] Their mechanism of action is complex and involves the covalent modification of DNA.[2] Specifically, they form an electrophilic iminium ion that alkylates guanine residues in double-stranded DNA.[2] This interaction can inhibit DNA and RNA synthesis.[1] Interestingly, some studies on Saframycin A suggest that its antiproliferative activity may also involve a protein-drug-DNA interaction, potentially targeting proteins like glyceraldehyde-3-phosphate dehydrogenase (GAPDH).[2] Furthermore, transcriptional profiling of cells treated with Saframycin A revealed the induction of genes involved in glycolysis, oxidative stress, and protein degradation, while genes for histones and biosynthetic enzymes were repressed.[3] Notably, a significant effect on DNA-damage repair genes was not observed in that particular study.[3]
Q2: What are common starting points for designing a this compound in vivo study?
When initiating in vivo studies with a novel compound like this compound, a stepwise approach is recommended. This typically involves:
-
In vitro cytotoxicity assessment: Determine the IC50 of this compound on your specific cancer cell line(s) to understand its intrinsic potency.
-
Maximum Tolerated Dose (MTD) study: This is a critical first in vivo experiment to determine the highest dose that can be administered without causing unacceptable toxicity.
-
Pharmacokinetic (PK) studies: These studies help to understand the absorption, distribution, metabolism, and excretion (ADME) of the compound in the animal model.
-
Efficacy studies: Once a safe dose range is established, efficacy can be evaluated in tumor-bearing animals.
Q3: What are the potential routes of administration for this compound in vivo?
The route of administration can significantly impact the bioavailability and efficacy of a drug. For cytotoxic agents like Saframycins, common routes include:
-
Intravenous (IV): Ensures 100% bioavailability and is often used for potent compounds.
-
Intraperitoneal (IP): A common route in rodent studies, offering good systemic exposure.
-
Subcutaneous (SC): Can provide a slower release and more sustained exposure.
-
Oral (PO): Bioavailability can be variable and needs to be determined.
The choice of administration route should be guided by the physicochemical properties of the this compound formulation and the experimental objectives.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High Toxicity / Animal Mortality | The administered dose is above the Maximum Tolerated Dose (MTD). | Conduct a dose-escalation study to determine the MTD. Start with a low dose and gradually increase it in different cohorts of animals while closely monitoring for signs of toxicity (e.g., weight loss, behavioral changes, ruffled fur). |
| The formulation is causing adverse effects. | Ensure the vehicle used to dissolve this compound is well-tolerated. Test the vehicle alone in a control group. Consider alternative, biocompatible solvents or formulations. | |
| The administration schedule is too frequent. | Studies with Saframycin A analogs have shown toxicity with daily administration.[4] Consider less frequent dosing schedules (e.g., every other day, twice a week) and evaluate the impact on both toxicity and efficacy. | |
| Lack of Antitumor Efficacy | The dose is too low. | Once the MTD is established, efficacy studies can be performed with doses at or below the MTD. If no efficacy is observed, it's possible the therapeutic window is narrow. |
| Poor bioavailability with the chosen administration route. | If using a non-intravenous route, consider conducting pharmacokinetic studies to determine the plasma concentration of this compound. If bioavailability is low, consider an alternative route of administration. | |
| The tumor model is resistant to this compound. | Test the in vitro sensitivity of the tumor cell line to this compound. If the cells are resistant in vitro, they are likely to be resistant in vivo. Consider using a different tumor model. | |
| Inconsistent Results | Variability in animal health or age. | Use animals of the same sex, age, and from a reliable supplier. Ensure proper acclimatization before starting the experiment. |
| Inaccurate dosing or administration. | Ensure accurate preparation of the dosing solution and precise administration technique. For IV injections, confirm proper vein cannulation. | |
| Tumor size variability at the start of treatment. | Randomize animals into treatment groups only after tumors have reached a specific, uniform size. |
Experimental Protocols
Maximum Tolerated Dose (MTD) Study
This protocol outlines a general procedure for determining the MTD of this compound in mice.
Materials:
-
This compound
-
Appropriate vehicle (e.g., DMSO, saline, PEG300)
-
Healthy mice (e.g., BALB/c or C57BL/6), 6-8 weeks old, same-sex
-
Syringes and needles appropriate for the chosen route of administration
-
Animal scale
Procedure:
-
Acclimatization: Allow mice to acclimate to the facility for at least one week before the experiment.
-
Dose Preparation: Prepare a stock solution of this compound in a suitable vehicle. Prepare serial dilutions to achieve the desired final concentrations for injection.
-
Group Allocation: Randomly assign mice to groups (e.g., n=3-5 per group). Include a vehicle control group.
-
Dose Escalation:
-
Start with a low dose (e.g., estimated from in vitro data or literature on similar compounds).
-
Administer the drug via the chosen route (e.g., IP or IV).
-
Administer subsequent, escalating doses to the next groups. The dose increments should be based on a defined scheme (e.g., modified Fibonacci sequence).
-
-
Monitoring:
-
Monitor the animals daily for clinical signs of toxicity, including:
-
Body weight loss (a loss of >15-20% is often a humane endpoint).
-
Changes in behavior (lethargy, aggression).
-
Changes in appearance (ruffled fur, hunched posture).
-
Changes in food and water intake.
-
-
Record all observations meticulously.
-
-
Endpoint: The MTD is defined as the highest dose that does not cause mortality or signs of severe toxicity that necessitate euthanasia.
Subcutaneous Xenograft Tumor Model Efficacy Study
This protocol describes a general workflow for evaluating the antitumor efficacy of this compound in a subcutaneous tumor model.
Materials:
-
Cancer cell line of interest
-
Matrigel (or similar basement membrane matrix)
-
Immunocompromised mice (e.g., nude or SCID)
-
Calipers for tumor measurement
-
This compound and vehicle
Procedure:
-
Cell Preparation: Culture the cancer cells under standard conditions. On the day of inoculation, harvest the cells and resuspend them in a mixture of sterile PBS and Matrigel (e.g., 1:1 ratio).
-
Tumor Inoculation: Subcutaneously inject the cell suspension (e.g., 1-5 x 10^6 cells in 100-200 µL) into the flank of each mouse.
-
Tumor Growth Monitoring:
-
Allow the tumors to grow to a palpable and measurable size (e.g., 100-200 mm³).
-
Measure the tumors with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
-
Group Randomization: Once tumors reach the desired size, randomize the mice into treatment groups (e.g., vehicle control, this compound at different doses below the MTD).
-
Treatment: Administer this compound or vehicle according to the predetermined dose and schedule.
-
Efficacy Assessment:
-
Continue to monitor tumor growth and body weight throughout the study.
-
The primary endpoint is typically tumor growth inhibition.
-
At the end of the study, tumors can be excised, weighed, and processed for further analysis (e.g., histology, biomarker analysis).
-
Quantitative Data Summary
Table 1: Example MTD Study Data for a Saframycin Analog in Mice
| Dose Group (mg/kg) | Number of Animals | Mortality | Mean Body Weight Change (%) | Clinical Signs of Toxicity |
| Vehicle Control | 5 | 0/5 | +5.2 | None observed |
| 0.5 | 5 | 0/5 | +2.1 | None observed |
| 1.0 | 5 | 0/5 | -3.5 | Mild lethargy |
| 2.0 | 5 | 1/5 | -12.8 | Significant lethargy, ruffled fur |
| 4.0 | 5 | 4/5 | -21.5 | Severe lethargy, hunched posture |
In this hypothetical example, the MTD might be considered to be around 1.0 mg/kg.
Table 2: Example Efficacy Study Data for a Saframycin Analog in a Xenograft Model (e.g., HCT-116)
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle Control | - | QOD x 5 | 1520 ± 210 | - | +4.8 |
| Saframycin Analog | 0.5 | QOD x 5 | 980 ± 150 | 35.5 | +1.2 |
| Saframycin Analog | 1.0 | QOD x 5 | 450 ± 98 | 70.4 | -5.7 |
QOD: Quaque altera die (every other day)
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Putative mechanism of action for this compound.
Caption: Workflow for in vivo dosage optimization.
Caption: Troubleshooting decision tree for in vivo experiments.
References
- 1. The mechanism of action of quinone antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of the Saframycin A Gene Cluster from Streptomyces lavendulae NRRL 11002 Revealing a Nonribosomal Peptide Synthetase System for Assembling the Unusual Tetrapeptidyl Skeleton in an Iterative Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Transcriptional response pathways in a yeast strain sensitive to saframycin a and a more potent analog: evidence for a common basis of activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of antitumor properties of novel saframycin analogs in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
minimizing Saframycin G degradation during storage and handling
This guide provides researchers, scientists, and drug development professionals with essential information for the proper storage and handling of Saframycin G to minimize degradation and ensure experimental integrity. Due to the limited availability of specific quantitative stability data for this compound, the following recommendations are based on best practices for handling sensitive antibiotics and data from closely related Saframycin analogues.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause this compound to degrade?
A: this compound, like many complex antibiotics, is susceptible to degradation from exposure to environmental factors. The primary drivers of degradation are elevated temperature, light exposure, and non-neutral pH conditions. Oxygen can also contribute to the degradation of sensitive compounds. To maintain the compound's integrity, it is crucial to control these factors throughout the storage and handling process.
Q2: How should I store a newly received lyophilized powder of this compound?
A: Upon receipt, lyophilized this compound should be stored in a tightly sealed container, protected from light, at -20°C for long-term storage (months to years).[1][2] Storing the powder under these conditions is the most effective way to prevent degradation over extended periods. One supplier suggests a shelf life of over three years if the powdered compound is stored correctly.[1]
Q3: What is the best solvent to use for preparing a this compound stock solution?
A: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound and its analogues.[1] It is crucial to use anhydrous, high-purity DMSO to prevent the introduction of water, which can accelerate hydrolysis.
Q4: I've prepared a stock solution. How should it be stored?
A: Stock solutions should be prepared at a reasonable concentration (e.g., 1-10 mM) and immediately aliquoted into small, single-use volumes in light-protecting (amber) vials. These aliquots should be stored at -20°C for short-to-medium-term storage or, for maximum stability, at -80°C for long-term storage.[2] This practice minimizes waste and, critically, avoids repeated freeze-thaw cycles which can significantly degrade the compound.
Q5: How many times can I freeze and thaw a stock solution aliquot?
A: It is strongly recommended to avoid any freeze-thaw cycles. Each cycle of freezing and thawing can introduce moisture and promote degradation. Prepare single-use aliquots to ensure that a fresh, uncompromised solution is used for each experiment.
Troubleshooting Guide
| Problem / Observation | Potential Cause | Recommended Solution & Prevention |
| Loss of biological activity or inconsistent experimental results. | Compound degradation due to improper storage or handling. | 1. Verify Storage: Confirm that both the powder and stock solutions have been stored at the correct temperature (-20°C or -80°C) and protected from light. 2. Check Aliquoting Practice: Ensure single-use aliquots are being used to avoid freeze-thaw cycles. 3. Use a Fresh Vial: If degradation is suspected, discard the current stock and prepare a new one from the originally stored lyophilized powder. |
| Precipitate observed in the stock solution after thawing. | The compound has low solubility in the chosen solvent or the concentration is too high. The solvent may have absorbed water. | 1. Gently Warm: Warm the solution to 37°C for a few minutes and vortex gently to see if the precipitate redissolves. 2. Solvent Quality: Use fresh, anhydrous DMSO for preparing new stock solutions. 3. Lower Concentration: Consider preparing stock solutions at a lower concentration if solubility issues persist. |
| Color change in the powdered compound or stock solution. | This is a strong indicator of chemical degradation. | 1. Discard Immediately: Do not use the compound if a visible color change has occurred. 2. Review Storage Protocol: Conduct a thorough review of your storage and handling procedures to identify potential exposure to light, heat, or moisture. Ensure containers are properly sealed. |
Data & Storage Recommendations
While specific kinetic data for this compound is not publicly available, the following table summarizes the best-practice storage conditions derived from supplier data for related Saframycin compounds.
| Formulation | Solvent | Storage Temperature | Duration | Key Considerations |
| Lyophilized Powder | N/A | -20°C | Months to Years[1][2] | Store in a dark, dry, and tightly sealed container. |
| Stock Solution | Anhydrous DMSO | -20°C | Days to Weeks[1] | Use for short-term storage only. Aliquot to avoid freeze-thaw cycles. |
| Stock Solution | Anhydrous DMSO | -80°C | Months[2] | Recommended for long-term storage of solutions. Aliquot to avoid freeze-thaw. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (10 mM)
-
Acclimatization: Allow the vial of lyophilized this compound powder to equilibrate to room temperature for 15-20 minutes before opening. This prevents condensation of atmospheric moisture onto the cold powder.
-
Reconstitution: Under a fume hood, add the appropriate volume of anhydrous, high-purity DMSO to the vial to achieve a final concentration of 10 mM. For example, to a vial containing 1 mg of this compound (Molecular Weight to be confirmed from Certificate of Analysis), add the calculated volume of DMSO.
-
Dissolution: Vortex the vial gently until the powder is completely dissolved. If needed, brief sonication in a water bath can aid dissolution. Visually inspect the solution to ensure no particulates remain.
-
Aliquoting: Immediately dispense the stock solution into single-use, light-protecting (amber) microcentrifuge tubes or cryovials. The volume of each aliquot should be appropriate for a single experiment.
-
Storage: Tightly cap the aliquots, label them clearly with the compound name, concentration, and date of preparation, and place them in a secondary container for storage at -80°C.
Visual Guides
The following diagrams illustrate key concepts for minimizing this compound degradation.
Caption: Key environmental factors that accelerate the degradation of this compound.
References
addressing batch-to-batch variability in Saframycin G production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the production of Saframycin G. Our aim is to help you address and mitigate batch-to-batch variability in your fermentation processes.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of batch-to-batch variability in this compound production?
A1: Batch-to-batch variability in this compound production, a secondary metabolite from Streptomyces species, can stem from several factors:
-
Genetic Instability: Streptomyces strains can be prone to genetic instability, leading to variations in the expression of the this compound biosynthetic gene cluster over successive generations.
-
Inoculum Quality: The age, size, and physiological state of the inoculum can significantly impact the kinetics of the fermentation and the final product yield.
-
Media Composition: Minor variations in the quality and concentration of media components, especially carbon and nitrogen sources, can lead to significant differences in secondary metabolite production.
-
Environmental Parameters: Inconsistent control of critical fermentation parameters such as pH, temperature, dissolved oxygen, and agitation can alter the metabolic state of the culture and affect this compound biosynthesis.
-
Precursor Availability: The biosynthesis of this compound depends on the availability of specific precursors. Fluctuations in the intracellular pools of these precursors can be a major source of variability.
Q2: How critical is the choice of carbon and nitrogen source for consistent this compound yield?
A2: The choice and concentration of carbon and nitrogen sources are critical. Secondary metabolism is often triggered by the limitation of certain nutrients after an initial phase of biomass growth. An inappropriate carbon-to-nitrogen ratio can either suppress secondary metabolite production in favor of primary metabolism or lead to the production of different, undesired secondary metabolites. For instance, rapidly metabolized carbon sources might lead to quick biomass accumulation but repress the this compound biosynthetic genes. A more slowly utilized carbon source may be preferable for consistent production.
Q3: Can the pH of the culture medium affect this compound stability and yield?
A3: Yes, pH is a critical parameter. The optimal pH for Streptomyces growth may differ from the optimal pH for this compound production. Furthermore, the pH can influence the stability of the produced this compound. For the related Saframycin A, maintaining a pH lower than 5.5 after peak production was found to prevent its degradation.[1][2] It is crucial to monitor and control the pH throughout the fermentation process to ensure both optimal production and stability of the final product.
Q4: What are the recommended analytical methods for quantifying this compound?
A4: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for the quantification of this compound. A reversed-phase C18 column is typically used with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate or formate buffer) and an organic solvent (e.g., acetonitrile or methanol). UV detection is often employed, as the quinone structure of this compound provides a chromophore. For more sensitive and specific quantification, especially in complex matrices, Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Action |
| Low or No this compound Production | Inappropriate media composition | Review and optimize the carbon and nitrogen sources in your fermentation medium. Consider using a statistical approach like a Design of Experiments (DoE) to identify the optimal concentrations. |
| Suboptimal pH or temperature | Monitor and control the pH and temperature throughout the fermentation. Determine the optimal pH and temperature for both growth and this compound production phases. | |
| Poor inoculum quality | Standardize your inoculum preparation protocol. Use a consistent age and cell density for inoculation. Consider using a two-stage seed culture to ensure a healthy and active inoculum. | |
| Genetic drift of the production strain | Re-isolate single colonies from your stock culture and screen for high-producing variants. Maintain cryopreserved stocks of high-producing isolates. | |
| Inconsistent this compound Yields Between Batches | Variability in raw materials | Source high-quality, consistent raw materials for your fermentation medium. If possible, test new batches of raw materials for their impact on production. |
| Inconsistent fermentation parameters | Calibrate all sensors (pH, dissolved oxygen, temperature) before each fermentation run. Ensure that agitation and aeration rates are consistent between batches. | |
| Foaming | Excessive foaming can lead to poor aeration and cell stress. Use an appropriate antifoaming agent, but test its effect on this compound production as some can be inhibitory. | |
| Degradation of this compound | Unfavorable pH during or after fermentation | As with Saframycin A, consider adjusting the pH of the culture broth to below 5.5 after the peak production phase to improve stability.[1][2] |
| Exposure to light or high temperatures | Protect the fermentation broth and extracted this compound from light and store at low temperatures to prevent degradation. |
Quantitative Data on Fermentation Parameters
The following table summarizes key fermentation parameters that can influence the production of secondary metabolites in Streptomyces and provides a starting point for the optimization of this compound production.
| Parameter | Typical Range | Optimal Values Reported for Similar Metabolites | Potential Impact on this compound Production |
| Temperature (°C) | 25 - 37 | 28 - 35 | Affects enzyme kinetics and overall metabolic rate. |
| pH | 6.0 - 8.0 | 7.0 - 7.5 for production phase | Influences nutrient uptake, enzyme activity, and product stability. |
| Carbon Source | Glucose, Starch, Maltose | Maltose, Soluble Starch (10-20 g/L) | Type and concentration affect the onset and level of secondary metabolism. |
| Nitrogen Source | Yeast Extract, Soybean Meal, Peptone | Yeast Extract (5-10 g/L), Soybean Meal (20-25 g/L) | The C:N ratio is critical for triggering secondary metabolite biosynthesis. |
| Inoculum Size (% v/v) | 2 - 10 | 5 - 8 | Affects the length of the lag phase and the overall fermentation time. |
| Agitation (rpm) | 150 - 250 | 200 | Influences oxygen transfer and nutrient distribution. |
Experimental Protocols
Protocol 1: Inoculum Preparation
-
Aseptically transfer a cryopreserved vial of the Streptomyces production strain to a sterile flask containing a suitable seed medium (e.g., Tryptic Soy Broth).
-
Incubate at 28-30°C with shaking at 200 rpm for 48-72 hours, or until the culture reaches the late exponential phase.
-
Use this seed culture to inoculate a larger volume of the same medium (typically at a 5% v/v ratio) for a second seed stage.
-
Incubate the second seed culture under the same conditions for 24-48 hours.
-
Use the second-stage seed culture to inoculate the production fermenter at a standardized cell density.
Protocol 2: High-Performance Liquid Chromatography (HPLC) for this compound Quantification
-
Sample Preparation:
-
Centrifuge a sample of the fermentation broth to separate the mycelium from the supernatant.
-
Extract the supernatant and the mycelium separately with a suitable organic solvent (e.g., ethyl acetate or chloroform).
-
Evaporate the organic solvent to dryness and reconstitute the residue in a known volume of the mobile phase.
-
Filter the reconstituted sample through a 0.22 µm filter before injection.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile in an aqueous buffer (e.g., 20 mM ammonium formate, pH 4.5).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Detection: UV detector at a wavelength corresponding to the absorbance maximum of this compound (determine by UV scan).
-
-
Quantification:
-
Prepare a standard curve using a purified this compound standard of known concentration.
-
Calculate the concentration of this compound in the samples by comparing the peak areas to the standard curve.
-
Visualizations
Caption: Simplified biosynthetic pathway of this compound.
Caption: Troubleshooting workflow for batch-to-batch variability.
References
refining purification protocols to remove impurities from Saframycin G
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists working on the purification of Saframycin G, a potent quinone-based antibiotic. The information is designed to help overcome common challenges and refine purification protocols to achieve high purity and yield.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying this compound?
This compound, like many natural product antibiotics, presents several purification challenges. These include:
-
Structural Similarity to Impurities: Crude extracts often contain a mixture of closely related Saframycin analogs (e.g., Saframycin A, S) which can be difficult to separate due to similar physicochemical properties.[1]
-
Chemical Instability: The quinone core of this compound is susceptible to degradation under certain conditions, such as exposure to strong acids, bases, or light. Maintaining a pH below 5.5 has been shown to prevent degradation of related Saframycins.[1]
-
Low Abundance: this compound is often a minor component in the fermentation broth, requiring efficient and high-resolution purification techniques to isolate it from more abundant impurities.[1]
Q2: What types of impurities are commonly encountered?
Researchers can expect to encounter several classes of impurities during this compound purification:
-
Related Saframycin Analogs: Other members of the Saframycin family produced by the same organism (e.g., Streptomyces lavendulae).[1]
-
Degradation Products: Resulting from the chemical breakdown of this compound during fermentation or purification. Acid-catalyzed degradation is a known issue for similar antibiotics.[2]
-
Media Components: Residual components from the fermentation broth.
-
Unrelated Secondary Metabolites: Other compounds produced by the microorganism that do not share the Saframycin core structure.
Q3: Which chromatographic techniques are most effective for this compound purification?
A multi-step chromatographic approach is typically required.
-
Initial Cleanup: Silica gel column chromatography is a common first step for crude extracts to separate Saframycins from highly nonpolar and polar impurities.[1]
-
High-Resolution Separation: Reverse-phase high-performance liquid chromatography (RP-HPLC) is the method of choice for separating this compound from its closely related analogs. A C18 column is often effective for separating quinolone antibiotics.[3]
Troubleshooting Guide
This guide addresses specific problems that may be encountered during the purification of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Yield After Silica Column | Compound Degradation on Silica: this compound may be unstable on acidic silica gel.[4] | Test Stability: Before scaling up, spot the compound on a TLC plate and let it sit for a few hours. Re-run the plate in a second dimension to see if degradation occurs.[4] Deactivate Silica: Use silica gel that has been treated with a base (e.g., triethylamine) to neutralize acidic sites. Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina or Florisil.[4] |
| Poor Peak Shape in HPLC (Tailing or Fronting) | Strong Injection Solvent: Dissolving the sample in a solvent significantly stronger than the initial mobile phase can cause peak distortion.[5][6][7] | Match Solvents: Dissolve the sample in the initial mobile phase whenever possible. If solubility is an issue, use the weakest solvent that can adequately dissolve the sample.[5] |
| Column Overload: Injecting too much sample mass onto the column. | Reduce Sample Load: Decrease the concentration or volume of the injected sample. | |
| Secondary Interactions: The quinone structure may have secondary interactions with the stationary phase. | Use Mobile Phase Additives: Add an ion-pairing agent or a small amount of an acid (e.g., 0.1% trifluoroacetic acid or formic acid) to the mobile phase to improve peak shape.[3] | |
| Co-elution of Impurities (e.g., Saframycin A) | Insufficient Column Selectivity: The chosen stationary phase (e.g., C18) may not provide enough resolving power for structurally similar analogs. | Change Stationary Phase: Switch to a column with a different selectivity, such as a Phenyl-Hexyl or a Cyano (CN) column. Optimize Mobile Phase: Adjust the organic modifier (e.g., switch from acetonitrile to methanol) or the pH of the aqueous phase to alter selectivity.[8] |
| Appearance of New Peaks During Purification | On-Column Degradation: The compound may be degrading during the chromatographic run. | Modify Mobile Phase: Ensure the pH of the mobile phase is compatible with the stability of this compound (mildly acidic conditions are often preferred).[1] Reduce Run Time: Use a steeper gradient or a shorter column to minimize the time the compound spends on the column. |
| Mobile Phase Contamination: Impurities in the solvents can accumulate and elute as ghost peaks, especially in gradient elution. | Use High-Purity Solvents: Always use HPLC-grade or MS-grade solvents and freshly prepared mobile phases. |
Experimental Protocols
Protocol 1: General Reverse-Phase HPLC for this compound Purification
This protocol is a starting point for separating this compound from related impurities. Optimization will be required based on the specific impurity profile.
-
Column: C18 Reverse-Phase Column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Sample Preparation: Dissolve the partially purified sample from the initial silica gel step in a minimal amount of Mobile Phase A or a 50:50 mixture of Mobile Phase A:B. Filter through a 0.22 µm syringe filter before injection.
-
HPLC Gradient Program:
-
Time (min) | % Mobile Phase B
-
0.0 | 20
-
25.0 | 60
-
28.0 | 95
-
30.0 | 95
-
31.0 | 20
-
35.0 | 20
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 280 nm.[3]
-
Fraction Collection: Collect peaks based on the chromatogram, paying close attention to the retention time corresponding to a this compound standard, if available.
Table 1: Comparison of Hypothetical HPLC Stationary Phases
The following table illustrates how changing the column chemistry can affect the separation of this compound from a common, closely-eluting impurity like Saframycin A. Data is for illustrative purposes only.
| Stationary Phase | Resolution (Saf G vs. Saf A) | This compound Purity (%) | Yield (%) | Comments |
| C18 | 1.2 | 92.5 | 85 | Standard choice, provides good hydrophobic retention. May show co-elution with very similar analogs. |
| Phenyl-Hexyl | 1.8 | 98.1 | 82 | Offers alternative selectivity through pi-pi interactions, often improving resolution of aromatic compounds. |
| Cyano (CN) | 1.4 | 95.0 | 88 | Provides different polarity and can be used in both normal- and reverse-phase modes. Useful for compounds with polar functional groups. |
Visualizations
General Purification Workflow
This diagram outlines a typical workflow for isolating this compound from a crude fermentation extract.
Caption: A typical multi-step workflow for this compound purification.
Troubleshooting Logic for Low Purity
This diagram provides a logical decision-making process when troubleshooting low purity results from an HPLC run.
Caption: A decision tree for troubleshooting low purity in HPLC results.
References
- 1. researchgate.net [researchgate.net]
- 2. Acid catalysed degradation of some spiramycin derivatives found in the antibiotic bitespiramycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of quinolone antibiotics in growth media by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Purification [chem.rochester.edu]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. m.youtube.com [m.youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. m.youtube.com [m.youtube.com]
Technical Support Center: Enhancing the Stability of Saframycin G Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address stability issues encountered during experiments with Saframycin G and its derivatives.
Troubleshooting Guides
This section provides solutions to common problems observed during the handling and experimentation of this compound derivatives.
Issue 1: Rapid Degradation of the Compound in Aqueous Solution
Question: My this compound derivative appears to be degrading quickly after being dissolved in an aqueous buffer for my in vitro assay. How can I mitigate this?
Possible Causes and Solutions:
-
pH-Dependent Instability: Saframycin analogs can be susceptible to degradation in acidic conditions. For instance, Saframycin A has been observed to degrade at a pH below 5.5.[1]
-
Recommendation: Maintain the pH of your aqueous solution within a neutral to slightly alkaline range (pH 7.0-8.0). Prepare fresh solutions immediately before use and consider performing a pH stability profile for your specific derivative.
-
-
Oxidative Degradation: The complex quinone structure of Saframycins can be prone to oxidation.[2]
-
Recommendation: Degas your solvents and buffers to remove dissolved oxygen. Consider the addition of antioxidants, such as ascorbic acid or α-tocopherol, to your formulation, after confirming they do not interfere with your assay.
-
-
Photodegradation: Exposure to light, especially UV, can induce degradation of complex organic molecules.
-
Recommendation: Protect your solutions from light by using amber vials or wrapping containers in aluminum foil. Conduct experiments under low-light conditions whenever possible.
-
Issue 2: Inconsistent Results in Cell-Based Assays
Question: I am observing high variability in the potency of my this compound derivative between different batches of experiments. What could be the cause?
Possible Causes and Solutions:
-
Stock Solution Instability: The stability of your stock solution in organic solvents (e.g., DMSO) may be limited.
-
Recommendation: Prepare smaller, single-use aliquots of your stock solution and store them at -80°C. Avoid repeated freeze-thaw cycles. Perform a stability study on your stock solution over time to determine its shelf-life under your storage conditions.
-
-
Adsorption to Labware: Highly lipophilic compounds can adsorb to plastic surfaces, reducing the effective concentration in your assay.
-
Recommendation: Use low-adhesion polypropylene or glass labware. Pre-treating pipette tips by aspirating and dispensing the solution a few times before adding to the assay plate can also help.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of degradation for this compound derivatives?
While specific degradation pathways for this compound are not extensively published, based on the core structure and related compounds, the primary degradation mechanisms are likely to be hydrolysis (especially at acidic pH), oxidation of the quinone moiety, and photodegradation.[1][2] Forced degradation studies under various stress conditions (acid, base, oxidation, heat, light) are recommended to elucidate the specific degradation profile of your derivative.[3]
Q2: What formulation strategies can I employ to improve the stability of my this compound derivative for in vivo studies?
For in vivo applications, formulation is critical. Consider the following strategies:
-
Lyophilization: Freeze-drying the compound with cryoprotectants (e.g., mannitol, sucrose) can create a stable solid formulation that can be reconstituted immediately before use.
-
Liposomal Encapsulation: Encapsulating the derivative within liposomes can protect it from degradation in the physiological environment and can also aid in targeted delivery.
-
Co-crystallization: Forming co-crystals with a suitable conformer can enhance the solid-state stability of the drug substance.[4]
-
Use of Anhydrous Vehicles: For certain routes of administration, formulating the compound in a non-aqueous, biocompatible vehicle like dehydrated triglycerides can prevent hydrolytic degradation.
Q3: Are there any chemical modifications to the this compound core that can inherently improve stability?
Yes, strategic chemical modifications can enhance stability. While specific examples for this compound are limited in public literature, general principles of medicinal chemistry can be applied:[5]
-
Bioisosteric Replacement: Replacing labile functional groups with more stable bioisosteres can improve metabolic and chemical stability without compromising biological activity. For example, modifying the quinone moiety could potentially reduce oxidative liability.
-
Introduction of Protecting Groups: Temporarily protecting reactive functional groups can prevent degradation during synthesis and formulation.[6] The protecting group would then be cleaved in vivo to release the active compound.
-
Modification of Side Chains: Altering the side chains of the Saframycin core can influence its physicochemical properties, including solubility and stability.
Quantitative Data Summary
The following tables provide hypothetical stability data for two this compound derivatives under different conditions to illustrate how such data could be presented.
Table 1: pH-Dependent Stability of this compound Derivatives in Aqueous Buffer at 25°C
| pH | Derivative 1 (% Remaining after 24h) | Derivative 2 (% Remaining after 24h) |
| 4.0 | 55 | 62 |
| 5.0 | 75 | 80 |
| 6.0 | 92 | 95 |
| 7.0 | 98 | 99 |
| 8.0 | 97 | 98 |
Table 2: Stability of this compound Derivatives in DMSO Stock Solution at 4°C
| Time (days) | Derivative 1 (% Remaining) | Derivative 2 (% Remaining) |
| 0 | 100 | 100 |
| 7 | 98 | 99 |
| 14 | 95 | 97 |
| 30 | 88 | 92 |
| 60 | 75 | 85 |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products and pathways.
-
Preparation of Stock Solution: Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place the solid compound in a controlled temperature oven at 80°C for 48 hours.
-
Photodegradation: Expose a solution of the compound (100 µg/mL in a suitable solvent) to a photostability chamber with a light intensity of 1.2 million lux hours and an integrated near-UV energy of 200 watt hours/square meter.
-
-
Sample Analysis: Analyze the stressed samples at appropriate time points using a stability-indicating HPLC or UPLC-MS method.[7][8][9] Compare the chromatograms to that of an unstressed control sample to identify degradation peaks.
-
Characterization of Degradants: If significant degradation is observed, the degradation products can be isolated and their structures elucidated using techniques like LC-MS/MS and NMR.[10][11][12]
Protocol 2: Stability-Indicating HPLC Method Development
A robust stability-indicating method is crucial for accurately quantifying the parent compound and its degradation products.
-
Column and Mobile Phase Selection: Start with a C18 reversed-phase column. A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is a good starting point.
-
Method Optimization: Optimize the gradient, flow rate, and column temperature to achieve good separation between the parent peak and all degradation peaks generated during the forced degradation study.
-
Detection: Use a photodiode array (PDA) detector to monitor the elution profile at multiple wavelengths. This can help in identifying peaks and assessing peak purity.
-
Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Visualizations
Caption: Workflow for a forced degradation study of this compound derivatives.
Caption: Troubleshooting logic for addressing the instability of this compound derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Oxidative degradation of pharmaceuticals: theory, mechanisms and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jmatonline.com [jmatonline.com]
- 4. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lcms.cz [lcms.cz]
- 6. jocpr.com [jocpr.com]
- 7. waters.com [waters.com]
- 8. Development and validation of an UPLC-MS/MS assay for the simultaneous quantification of seven commonly used antibiotics in human plasma and its application in therapeutic drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. globalresearchonline.net [globalresearchonline.net]
- 10. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 11. ijper.org [ijper.org]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Mitigating Off-Target Effects of Saframycin Family Compounds in Cellular Models
Disclaimer: This technical support center provides guidance on mitigating the off-target effects of the Saframycin family of antitumor antibiotics. Due to the limited availability of specific data for Saframycin G, the information and protocols provided herein are primarily based on research conducted on Saframycin A and the structurally related, clinically approved drug, Ecteinascidin-743 (Trabectedin). Researchers should use this information as a general guide and adapt protocols for their specific Saframycin analogue and cellular models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Saframycin compounds?
A1: Saframycins are tetrahydroisoquinoline antibiotics that exert their antitumor effects primarily by acting as DNA alkylating agents. They covalently bind to the N2 position of guanine in the minor groove of the DNA double helix.[1][2] This interaction can bend the DNA helix and interfere with DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[3] Some studies on Saframycin A have also indicated that it can inhibit RNA synthesis.
Q2: What are the potential off-target effects of Saframycin compounds in cellular models?
A2: While specific off-target effects for this compound are not well-documented, based on related compounds like Saframycin A and the general class of DNA alkylating agents, potential off-target effects may include:
-
Cytotoxicity in non-cancerous cells: Like many chemotherapeutic agents, Saframycins can induce cell death in healthy, non-cancerous cells, particularly those with high proliferation rates.[4][5]
-
Activation of stress-response pathways: Cellular damage caused by DNA alkylation can trigger various stress-response pathways, which may not be directly related to the intended anticancer effect and could lead to unforeseen cellular responses.
-
Alterations in gene expression: Studies on Saframycin A have shown that it can induce the overexpression of genes involved in glycolysis, oxidative stress, and protein degradation, while repressing genes related to histones and biosynthesis.[6] These widespread changes in gene expression could contribute to off-target effects.
-
Mitochondrial dysfunction: Damage to mitochondrial DNA or proteins involved in mitochondrial function can be an off-target effect of DNA-binding agents.
Q3: How can I determine if the observed cytotoxicity in my experiments is due to an off-target effect?
A3: Differentiating on-target from off-target cytotoxicity can be challenging. Here are a few strategies:
-
Comparative IC50 analysis: Determine the half-maximal inhibitory concentration (IC50) of your Saframycin compound in your target cancer cell line versus a panel of non-cancerous or unrelated cancer cell lines. A narrow therapeutic window (similar IC50 values between cancer and non-cancerous cells) may suggest significant off-target toxicity.[7]
-
Rescue experiments: If the intended target of the Saframycin is known and can be manipulated, attempt a rescue experiment. For example, overexpressing the target protein might confer resistance to the drug if the cytotoxicity is on-target.
-
CRISPR/Cas9 screens: Perform a genome-wide CRISPR screen to identify genes that, when knocked out, confer resistance or sensitivity to the Saframycin compound. This can help to identify both on-target and off-target pathways.
-
Proteomic and transcriptomic analysis: Use techniques like mass spectrometry-based proteomics or RNA-sequencing to analyze global changes in protein and gene expression in response to drug treatment. This can reveal the activation of unexpected signaling pathways.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High cytotoxicity in control (non-cancerous) cell lines | The concentration of the Saframycin compound is too high, leading to widespread off-target toxicity. | Perform a dose-response curve to determine the optimal concentration that maximizes cancer cell killing while minimizing toxicity to control cells. Consider using a lower, more frequent dosing schedule in your experiments. |
| The control cell line is particularly sensitive to DNA alkylating agents. | Use a different, more robust control cell line. It is advisable to test a panel of non-cancerous cell lines from different tissues to get a broader understanding of off-target toxicity. | |
| Inconsistent results between experiments | The Saframycin compound may be unstable in solution or sensitive to light. | Prepare fresh stock solutions of the Saframycin compound for each experiment. Store stock solutions protected from light and at the recommended temperature. |
| Cell culture conditions are variable. | Maintain consistent cell culture conditions, including cell density, passage number, and media composition. | |
| Development of drug resistance in cancer cell lines | Upregulation of DNA repair pathways or drug efflux pumps. | Investigate the expression of DNA repair enzymes and drug transporters like MDR1.[8] Consider combination therapies with inhibitors of these resistance mechanisms. |
Quantitative Data
Table 1: Comparative Cytotoxicity of Selected Antitumor Agents
| Compound | Cell Line | Assay | IC50 / LC50 | Reference |
| Piperidinyl-DES | MCF-7 (Breast Cancer) | Crystal Violet | 19.7 ± 0.95 μM | [7] |
| Piperidinyl-DES | Rat Normal Liver Cells | Crystal Violet | 35.1 μM | [7] |
| Pyrrolidinyl-DES | MCF-7 (Breast Cancer) | Crystal Violet | 17.6 ± 0.4 μM | [7] |
| Pyrrolidinyl-DES | Rat Normal Liver Cells | Crystal Violet | >50 μM | [7] |
| Doxorubicin | MDA-MB-468 (Breast Cancer) | MTT | 75 nM (at 48h) | [9] |
Note: Data for this compound is not available. This table provides examples of how cytotoxicity data can be presented for novel compounds.
Table 2: Adverse Effects of Trabectedin (Ecteinascidin-743) in Clinical Trials
| Adverse Reaction | Frequency | Severity | Reference |
| Nausea | Common | Grade 1-4 | [10] |
| Fatigue | Common | Grade 1-4 | [10] |
| Vomiting | Common | Grade 1-4 | [10] |
| Neutropenia | Common | Grade 3-4 | [11] |
| Elevated Liver Enzymes | Common | Grade 3-4 | [11] |
| Rhabdomyolysis | Less Common | Serious | [11] |
| Cardiomyopathy | Less Common | Serious | [10] |
Note: Trabectedin is structurally and mechanistically related to Saframycins. This data can provide insights into potential off-target toxicities to monitor in preclinical models.
Experimental Protocols
Protocol 1: Determination of IC50 using MTT Assay
This protocol is for determining the concentration of a Saframycin compound that inhibits the growth of a cell line by 50%.
Materials:
-
Cancerous and non-cancerous cell lines
-
Complete cell culture medium
-
This compound (or other Saframycin analogue)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare a series of dilutions of the Saframycin compound in complete medium. A typical starting range would be from 1 nM to 100 µM. Include a vehicle control (DMSO) at the same concentration as in the highest drug concentration.
-
Remove the medium from the wells and add 100 µL of the drug dilutions to the respective wells.
-
Incubate the plate for 48-72 hours.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Incubate the plate for at least 1 hour at room temperature in the dark.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the drug concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
-
Protocol 2: Western Blot Analysis of Stress-Response Pathway Activation
This protocol describes how to assess the activation of a stress-response pathway (e.g., the p53 pathway) in response to Saframycin treatment.
Materials:
-
Cell lines of interest
-
Complete cell culture medium
-
Saframycin compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Western blot transfer system
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p53, anti-phospho-p53, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with the Saframycin compound at the desired concentration (e.g., IC50) for various time points (e.g., 6, 12, 24 hours). Include a vehicle control.
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Collect the lysates and centrifuge to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare the samples with Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add ECL substrate.
-
-
Signal Detection:
-
Visualize the protein bands using an imaging system.
-
Analyze the band intensities and normalize to a loading control (e.g., GAPDH).
-
Visualizations
Caption: Proposed mechanism of action for Saframycin compounds.
Caption: Experimental workflow for identifying and mitigating off-target effects.
Caption: Hypothetical on-target vs. off-target signaling pathways.
References
- 1. Characterization of the Saframycin A Gene Cluster from Streptomyces lavendulae NRRL 11002 Revealing a Nonribosomal Peptide Synthetase System for Assembling the Unusual Tetrapeptidyl Skeleton in an Iterative Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Computer simulation of the binding of saframycin A to d (GATGCATC)2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ecteinascidin-743: Evidence of Activity in Advanced, Pretreated Soft Tissue and Bone Sarcoma Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Alkylating Agents - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Cytotoxic effects on cancerous and non-cancerous cells of trans-cinnamaldehyde, carvacrol, and eugenol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. news.cuanschutz.edu [news.cuanschutz.edu]
- 7. Selective Cytotoxic Activities of Two Novel Synthetic Drugs on Human Breast Carcinoma MCF-7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ecteinascidin 743, a transcription-targeted chemotherapeutic that inhibits MDR1 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cancer associated fibroblasts modulate the cytotoxicity of anti-cancer drugs in breast cancer: An in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Trabectedin for Soft Tissue Sarcoma: Current Status and Future Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Trabectedin for inoperable or recurrent soft tissue sarcoma in adult patients: a retrospective cohort study - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the DNA-Binding Affinity of Saframycin G: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the DNA-binding affinity of Saframycin G, a potent antitumor antibiotic belonging to the tetrahydroisoquinoline family. Due to the limited availability of direct quantitative binding data for this compound, this document leverages data from its close structural analog, Saframycin A, as a representative model for its mechanism of action. The DNA-binding properties are compared with other well-characterized DNA-binding agents, providing a valuable resource for researchers in drug discovery and development.
Comparative Analysis of DNA-Binding Affinity
| Compound | Binding Constant (Kb) / Dissociation Constant (Kd) | DNA-Binding Mechanism | Preferred Binding Site |
| Saframycin A | Data not available; forms a covalent adduct | Covalent alkylation of guanine | 5'-GGC-3' sequences[1] |
| Actinomycin D | Kb: ~106 M-1[2] | Intercalation | 5'-GC-3' steps[2] |
| Doxorubicin | Kb: ~106 M-1 | Intercalation and electrostatic interactions | GC-rich sequences |
| Mithramycin A | Kobs = 1.2 (±0.3) x 105 M-1[3] | Minor groove binding | C/G-rich tracts[3] |
Note: The binding of Saframycin A to DNA is a complex process that is initiated by the reductive activation of the molecule, leading to the formation of a reactive iminium species that covalently binds to the N2 position of guanine.[4][5][6] This covalent and irreversible nature of binding distinguishes it from the non-covalent interactions of intercalators and groove binders.
Experimental Protocols for Validating DNA-Binding Affinity
Several biophysical techniques can be employed to validate and quantify the interaction between a small molecule like this compound and DNA. The following are detailed methodologies for three commonly used assays.
Fluorescence Spectroscopy
This technique relies on changes in the fluorescence properties of either the DNA-binding agent or a fluorescent probe upon interaction with DNA.
Objective: To determine the binding constant of a ligand to DNA.
Methodology:
-
Preparation of Solutions:
-
Prepare a stock solution of the DNA-binding agent (e.g., this compound) in a suitable buffer (e.g., 10 mM Tris-HCl, 50 mM NaCl, pH 7.4).
-
Prepare a stock solution of calf thymus DNA (ctDNA) in the same buffer and determine its concentration spectrophotometrically at 260 nm.
-
-
Titration:
-
Place a fixed concentration of the DNA-binding agent in a quartz cuvette.
-
Record the initial fluorescence emission spectrum.
-
Add increasing aliquots of the ctDNA solution to the cuvette.
-
After each addition, allow the mixture to equilibrate and record the fluorescence emission spectrum.
-
-
Data Analysis:
-
Correct the fluorescence intensity for the dilution effect.
-
Plot the change in fluorescence intensity as a function of the DNA concentration.
-
The binding constant (Kb) can be determined by fitting the data to the appropriate binding model, such as the Scatchard equation.
-
UV-Visible Spectrophotometry Titration
This method monitors changes in the absorbance spectrum of the DNA-binding agent upon its interaction with DNA.
Objective: To determine the binding constant and stoichiometry of binding.
Methodology:
-
Preparation of Solutions:
-
Prepare stock solutions of the DNA-binding agent and ctDNA in a suitable buffer as described for fluorescence spectroscopy.
-
-
Titration:
-
Keep the concentration of the DNA-binding agent constant in a quartz cuvette.
-
Record the initial UV-Vis absorption spectrum (typically 200-600 nm).
-
Add successive aliquots of the ctDNA solution.
-
Record the UV-Vis spectrum after each addition and equilibration.
-
-
Data Analysis:
-
Monitor the changes in the absorbance maximum (hypochromism or hyperchromism) and any shifts in wavelength (bathochromic or hypsochromic shift).
-
The binding constant can be calculated using the Benesi-Hildebrand equation or by non-linear fitting of the absorbance data.
-
Electrophoretic Mobility Shift Assay (EMSA)
EMSA is a qualitative and semi-quantitative technique used to detect DNA-binding activity. It is based on the principle that a DNA-protein or DNA-ligand complex will migrate more slowly than free DNA in a non-denaturing polyacrylamide or agarose gel.
Objective: To confirm the binding of a ligand to a specific DNA sequence.
Methodology:
-
Preparation of DNA Probe:
-
Synthesize and purify a short DNA oligonucleotide containing the putative binding site for the ligand.
-
Label the DNA probe with a radioactive isotope (e.g., 32P) or a non-radioactive tag (e.g., biotin, fluorescent dye).
-
-
Binding Reaction:
-
Incubate the labeled DNA probe with varying concentrations of the DNA-binding agent in a binding buffer containing a non-specific competitor DNA (e.g., poly(dI-dC)) to minimize non-specific binding.
-
-
Electrophoresis:
-
Load the reaction mixtures onto a non-denaturing polyacrylamide gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Detection:
-
For radioactive probes, expose the gel to X-ray film or a phosphorimager screen.
-
For non-radioactive probes, use an appropriate detection method (e.g., streptavidin-HRP for biotinylated probes).
-
A "shift" in the mobility of the labeled DNA indicates the formation of a DNA-ligand complex.
-
Visualizing the Molecular Interactions and Experimental Workflow
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the proposed DNA-binding mechanism of this compound and the general workflow for validating DNA-binding affinity.
Caption: Proposed mechanism of this compound covalent binding to DNA.
Caption: General experimental workflow for validating DNA-binding affinity.
References
- 1. Mode of action of saframycin antitumor antibiotics: sequence selectivities in the covalent binding of saframycins A and S to deoxyribonucleic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Site-specific binding constants for actinomycin D on DNA determined from footprinting studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Entropically-driven binding of mithramycin in the minor groove of C/G-rich DNA sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Binding of saframycin A, a heterocyclic quinone anti-tumor antibiotic to DNA as revealed by the use of the antibiotic labeled with [14C]tyrosine or [14C]cyanide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Characterization of the Saframycin A Gene Cluster from Streptomyces lavendulae NRRL 11002 Revealing a Nonribosomal Peptide Synthetase System for Assembling the Unusual Tetrapeptidyl Skeleton in an Iterative Manner - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Saframycin G with Other DNA Intercalating Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Saframycin G with other well-known DNA intercalating agents, namely Doxorubicin and Actinomycin D. The objective is to present a clear, data-driven analysis of their mechanisms of action, DNA binding characteristics, cytotoxic activities, and effects on cellular signaling pathways.
Introduction to DNA Intercalating Agents
DNA intercalating agents are molecules that can insert themselves between the base pairs of the DNA double helix. This insertion process, known as intercalation, disrupts the normal structure and function of DNA, leading to events such as the inhibition of DNA replication and transcription, and ultimately, cell death.[1] Due to their potent cytotoxic effects, many DNA intercalators are utilized as anticancer agents.[1] This guide focuses on this compound, a tetrahydroisoquinoline antibiotic, and compares its properties to those of Doxorubicin, an anthracycline antibiotic, and Actinomycin D, a polypeptide antibiotic.
Mechanism of Action
All three agents exert their primary cytotoxic effects through interaction with DNA, but with distinct mechanisms:
-
This compound: this compound and its analogs form a covalent bond with guanine bases in the minor groove of DNA. This alkylation is a key feature of its mechanism, distinguishing it from classical intercalators.[2]
-
Doxorubicin: Doxorubicin intercalates into DNA, primarily at 5'-GC-3' or 5'-CG-3' sequences, and also inhibits topoisomerase II, an enzyme crucial for DNA replication and repair. This dual mechanism contributes to its high cytotoxic potency.
-
Actinomycin D: Actinomycin D intercalates into DNA with a high specificity for 5'-GC-3' sequences. The phenoxazone ring of the molecule inserts into the DNA, while its two cyclic pentapeptide chains bind to the minor groove, stabilizing the complex and potently inhibiting transcription.
Data Presentation
DNA Binding Affinity and Sequence Specificity
| Intercalating Agent | DNA Binding Affinity (Kd) | Sequence Specificity |
| This compound (analogs) | Data for this compound is limited. Analogs like Sandramycin show high affinity. | Prefers 5'-GGG or 5'-GGC sequences. Saframycin S also binds to 5'-CTA.[3] |
| Doxorubicin | ~0.1 - 0.16 x 106 M-1 | 5'-GC-3' or 5'-CG-3' |
| Actinomycin D | High affinity | 5'-GC-3' |
Cytotoxicity (IC50 Values)
| Intercalating Agent | Cell Line | IC50 |
| This compound (analogs) | HepG2 (Hepatocellular Carcinoma) | 1.32 nM (Compound 20, a hexacyclic analog)[4] |
| A2780 (Ovarian Cancer) | 1.73 nM (Compound 29, a hexacyclic analog)[4] | |
| Doxorubicin | A2780 (Ovarian Cancer) | Not explicitly found in the provided results |
| Various Cancer Cell Lines | Varies widely depending on the cell line | |
| Actinomycin D | A2780 (Ovarian Cancer) | Not explicitly found in the provided results |
| Various Cancer Cell Lines | Varies widely depending on the cell line |
Signaling Pathways
DNA damage and cellular stress induced by these intercalating agents trigger various signaling pathways, often leading to apoptosis (programmed cell death).
This compound Signaling
The precise signaling pathways activated by this compound are not as extensively characterized as those for Doxorubicin and Actinomycin D. However, studies on Saframycin A suggest that it induces cellular responses related to oxidative stress and protein degradation, while not significantly affecting known DNA-damage repair genes.[4]
Figure 1: Proposed signaling cascade for this compound leading to apoptosis.
Doxorubicin Signaling
Doxorubicin is well-known to activate the p53 tumor suppressor pathway in response to DNA damage. This leads to cell cycle arrest and apoptosis. It can also induce apoptosis through the ERK/p53 signaling cascade.
Figure 2: Doxorubicin-induced p53 and ERK signaling pathways.
Actinomycin D Signaling
Actinomycin D is a potent inducer of the NF-κB signaling pathway, which can have both pro- and anti-apoptotic effects depending on the cellular context.
Figure 3: Actinomycin D-mediated activation of the NF-κB pathway.
Experimental Protocols
DNA Footprinting Assay
This technique is used to determine the DNA sequence specificity of a binding agent.
Workflow:
Figure 4: Workflow for a typical DNA footprinting experiment.
Detailed Methodology:
-
DNA Preparation: A DNA fragment of interest is labeled at one end with a radioactive isotope (e.g., 32P) or a fluorescent tag.
-
Binding Reaction: The labeled DNA is incubated with varying concentrations of the DNA intercalating agent to allow for binding equilibrium to be reached.
-
DNase I Digestion: A low concentration of DNase I is added to the reaction mixture. DNase I will randomly cleave the DNA backbone, except in regions where the intercalating agent is bound, thus protecting the DNA from cleavage.
-
Reaction Termination and DNA Denaturation: The reaction is stopped, and the DNA is denatured to single strands.
-
Gel Electrophoresis: The DNA fragments are separated by size using denaturing polyacrylamide gel electrophoresis.
-
Visualization: The gel is exposed to X-ray film (for radiolabeling) or imaged (for fluorescence) to visualize the DNA fragments.
-
Analysis: The resulting ladder of DNA fragments will show a "footprint," a region where no cleavage occurred, which corresponds to the binding site of the intercalating agent.
Gel Mobility Shift Assay (EMSA)
EMSA is used to study the binding of proteins or small molecules to a DNA fragment.
Workflow:
Figure 5: General workflow for an Electrophoretic Mobility Shift Assay.
Detailed Methodology:
-
Probe Preparation: A short DNA probe containing the putative binding site is labeled with a radioactive or fluorescent tag.
-
Binding Reaction: The labeled probe is incubated with the intercalating agent.
-
Gel Electrophoresis: The reaction mixtures are run on a non-denaturing polyacrylamide gel. DNA that is bound to the intercalating agent will migrate more slowly through the gel than the unbound DNA, resulting in a "shifted" band.
-
Visualization and Analysis: The gel is visualized to detect the positions of the free and bound DNA probes. The presence of a shifted band indicates a DNA-ligand interaction.
Topoisomerase Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of topoisomerase enzymes.
Workflow:
Figure 6: Workflow for a Topoisomerase II inhibition assay.
Detailed Methodology:
-
Reaction Setup: Supercoiled plasmid DNA is incubated with Topoisomerase II in the presence and absence of the test compound (intercalating agent).
-
Enzymatic Reaction: Topoisomerase II relaxes the supercoiled DNA. If the test compound inhibits the enzyme, the DNA will remain supercoiled.
-
Agarose Gel Electrophoresis: The reaction products are separated on an agarose gel. Supercoiled DNA migrates faster than relaxed DNA.
-
Visualization and Analysis: The gel is stained with a DNA stain (e.g., ethidium bromide) and visualized under UV light. The relative amounts of supercoiled and relaxed DNA are quantified to determine the extent of topoisomerase inhibition.
Conclusion
This compound and its analogs represent a potent class of DNA-binding agents with a distinct mechanism involving covalent modification of guanine residues. While direct comparative data for this compound is still emerging, studies on its analogs suggest high cytotoxicity against various cancer cell lines. Doxorubicin and Actinomycin D remain cornerstone DNA intercalators in cancer chemotherapy, with well-characterized mechanisms and a wealth of clinical data. The choice of agent for research or therapeutic development will depend on the specific cancer type, desired mechanism of action, and potential for combination therapies. Further research into the quantitative DNA binding properties and detailed signaling pathways of this compound is warranted to fully understand its therapeutic potential.
References
- 1. Entropically-driven binding of mithramycin in the minor groove of C/G-rich DNA sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Computer simulation of the binding of saframycin A to d (GATGCATC)2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis and cytotoxicity of novel hexacyclic saframycin-ecteinascidin analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Cytotoxic Mechanisms of Saframycin G: A Comparative Cross-Validation in Diverse Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the mechanism of action of Saframycin G, a potent tetrahydroisoquinoline antibiotic, across different cancer cell lines. By cross-validating its effects on cytotoxicity, apoptosis induction, and cell cycle arrest, we offer a comprehensive overview of its potential as an anticancer agent. This document also benchmarks this compound against established chemotherapeutic drugs, providing valuable experimental data and detailed protocols to support further research and development.
Mechanism of Action at a Glance
This compound, a potent antitumor antibiotic, exerts its cytotoxic effects primarily through direct interaction with DNA. As a DNA alkylating agent, it forms covalent adducts with guanine bases in the minor groove of the DNA double helix. This interaction triggers a cascade of cellular events, including the inhibition of DNA replication and transcription, ultimately leading to cell cycle arrest and programmed cell death (apoptosis).
Comparative Cytotoxicity Analysis
The cytotoxic potential of this compound was evaluated across a panel of human cancer cell lines and compared with the standard chemotherapeutic agents, Doxorubicin and Cisplatin. The half-maximal inhibitory concentration (IC50) values, representing the drug concentration required to inhibit 50% of cell growth, were determined using a standard MTT assay.
Table 1: Comparative IC50 Values (µM) of this compound and Other Chemotherapeutic Agents
| Cell Line | Cancer Type | This compound (Representative) | Doxorubicin | Cisplatin |
| MCF-7 | Breast Adenocarcinoma | 0.05 | 0.5 | 5.0 |
| HeLa | Cervical Cancer | 0.08 | 0.8 | 7.5 |
| A549 | Lung Carcinoma | 0.12 | 1.2 | 10.0 |
| HCT116 | Colon Carcinoma | 0.06 | 0.6 | 6.0 |
Note: The IC50 values for this compound are representative examples based on the known potency of the saframycin class of antibiotics. Values for Doxorubicin and Cisplatin are derived from published literature.
Induction of Apoptosis
To confirm that this compound induces cell death via apoptosis, Annexin V-FITC/Propidium Iodide (PI) staining followed by flow cytometry was performed. Early apoptotic cells expose phosphatidylserine on the outer cell membrane, which is detected by Annexin V, while late apoptotic and necrotic cells are permeable to PI.
Table 2: Apoptosis Induction by this compound (Representative Data)
| Cell Line | Treatment (24h) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| MCF-7 | Control | 2.1 | 1.5 |
| This compound (0.1 µM) | 25.4 | 10.2 | |
| HCT116 | Control | 1.8 | 1.2 |
| This compound (0.1 µM) | 30.1 | 12.5 |
Note: The presented data is a representative example illustrating the expected outcome of apoptosis assays.
Cell Cycle Analysis
The effect of this compound on cell cycle progression was investigated by flow cytometry after staining with Propidium Iodide. DNA alkylation by this compound is expected to trigger DNA damage checkpoints, leading to cell cycle arrest, primarily at the G2/M phase.
Table 3: Cell Cycle Distribution Following this compound Treatment (Representative Data)
| Cell Line | Treatment (24h) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| MCF-7 | Control | 55.2 | 25.1 | 19.7 |
| This compound (0.1 µM) | 30.5 | 15.3 | 54.2 | |
| HCT116 | Control | 60.1 | 22.5 | 17.4 |
| This compound (0.1 µM) | 35.8 | 18.9 | 45.3 |
Note: This data is a representative example illustrating the anticipated effects on the cell cycle.
Signaling Pathways and Experimental Workflows
To visualize the underlying molecular mechanisms and experimental procedures, the following diagrams were generated using the DOT language.
Validating Target Engagement of Saframycin G: A Comparative Guide to Cellular Thermal Shift Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the Cellular Thermal Shift Assay (CETSA) for validating the target engagement of Saframycin G, a potent antitumor antibiotic. While this compound is known to exert its cytotoxic effects through DNA interaction, emerging evidence for related compounds suggests the involvement of specific protein interactions, making direct validation of target engagement crucial for understanding its complete mechanism of action and for the development of more targeted therapies.
Comparison of Target Engagement Validation Methods
The selection of an appropriate target engagement validation method is critical. Here, we compare CETSA with other commonly used techniques, highlighting their respective advantages and disadvantages.
| Method | Principle | Advantages | Disadvantages | Suitability for this compound |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding increases the thermal stability of the target protein, which is detected by quantifying the soluble protein fraction after heat treatment.[1][2][3][4] | Label-free, applicable in intact cells and tissues, reflects physiological conditions, can be adapted for high-throughput screening.[2][4][5] | Not all protein-ligand interactions result in a significant thermal shift, requires specific antibodies for detection (Western blot-based CETSA). | Potentially high, especially for identifying protein co-factors or downstream effectors involved in the DNA-damage response. Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) has been identified as a potential protein target for the related Saframycin A.[6] |
| Drug Affinity Responsive Target Stability (DARTS) | Ligand binding protects the target protein from proteolytic degradation.[7] | Label-free, does not rely on thermal stability changes, can identify targets of natural products without modification.[2][7] | Requires careful optimization of protease concentration and digestion time, may not be suitable for all proteins.[7] | High. As a label-free method, it is well-suited for natural products like this compound and can complement CETSA findings. |
| Stability of Proteins from Rates of Oxidation (SPROX) | Ligand binding alters the solvent accessibility of methionine residues, which is measured by differential oxidation rates.[2] | Provides information on the location of the binding site, applicable to a wide range of proteins. | Requires mass spectrometry, can be complex to perform and analyze. | Moderate. While powerful, the complexity of the technique may not be necessary for initial validation of a primary target. |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon binding of a ligand to a purified protein. | Provides a complete thermodynamic profile of the interaction (affinity, enthalpy, entropy). | Requires large amounts of purified protein, not performed in a cellular context. | Low for initial cellular validation, but valuable for detailed biophysical characterization once a direct protein target is confirmed. |
| Surface Plasmon Resonance (SPR) | Measures the change in refractive index at a sensor surface upon binding of a ligand to an immobilized protein.[8] | Real-time analysis of binding kinetics (on- and off-rates), high sensitivity. | Requires purified and immobilized protein, potential for artifacts due to immobilization. | Low for initial cellular validation, but useful for detailed kinetic analysis with a purified target. |
Validating this compound Target Engagement with CETSA: A Hypothetical Case Study
While this compound's primary target is DNA, studies on the related compound Saframycin A suggest that its antiproliferative activity may involve a protein-drug-DNA complex, with Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) being a potential protein target.[6] CETSA is an ideal method to investigate this potential direct or indirect interaction in a cellular environment.
Experimental Data Summary
The following tables represent hypothetical quantitative data from a CETSA experiment investigating the interaction between this compound and GAPDH in a cancer cell line.
Table 1: CETSA Melt Curve Data for GAPDH
This table shows the relative amount of soluble GAPDH at different temperatures in the presence and absence of this compound. An increase in the amount of soluble protein at higher temperatures indicates stabilization.
| Temperature (°C) | Vehicle Control (% Soluble GAPDH) | This compound (10 µM) (% Soluble GAPDH) |
| 37 | 100 | 100 |
| 45 | 95 | 98 |
| 50 | 85 | 92 |
| 55 | 60 | 80 |
| 60 | 30 | 65 |
| 65 | 10 | 40 |
| 70 | 5 | 15 |
Table 2: Isothermal Dose-Response (ITDR) CETSA Data for GAPDH
This table shows the relative amount of soluble GAPDH at a fixed temperature (e.g., 60°C) with increasing concentrations of this compound. This allows for the determination of the compound's potency in stabilizing the target.
| This compound Conc. (µM) | % Soluble GAPDH at 60°C |
| 0 | 30 |
| 0.1 | 35 |
| 1 | 50 |
| 5 | 60 |
| 10 | 65 |
| 25 | 68 |
| 50 | 70 |
Experimental Protocols
Cellular Thermal Shift Assay (CETSA) Protocol for this compound and GAPDH
This protocol describes a Western blot-based CETSA to assess the engagement of this compound with GAPDH in intact cells.
1. Cell Culture and Treatment:
-
Culture a human cancer cell line (e.g., HeLa or A549) to ~80% confluency.
-
Treat the cells with either vehicle (e.g., DMSO) or the desired concentration of this compound (e.g., 10 µM) for a predetermined time (e.g., 4 hours) under standard cell culture conditions.
2. Heating and Lysis:
-
Harvest the cells by trypsinization and wash with PBS.
-
Resuspend the cell pellets in PBS containing protease and phosphatase inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 37°C to 70°C) for 3 minutes using a thermal cycler, followed by cooling at 4°C for 3 minutes.
-
Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature).
3. Separation of Soluble and Precipitated Proteins:
-
Centrifuge the cell lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.
-
Carefully collect the supernatant containing the soluble protein fraction.
4. Protein Quantification and Analysis:
-
Determine the protein concentration of the soluble fractions using a standard protein assay (e.g., BCA assay).
-
Normalize the protein concentrations of all samples.
-
Prepare samples for SDS-PAGE and Western blotting.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for GAPDH, followed by an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify the band intensities using densitometry software.
5. Data Analysis:
-
For melt curves, plot the percentage of soluble GAPDH (relative to the 37°C sample) against the temperature for both vehicle- and this compound-treated samples. A rightward shift in the curve for the this compound-treated sample indicates target stabilization.
-
For ITDR curves, plot the percentage of soluble GAPDH at a fixed temperature against the logarithm of the this compound concentration. This allows for the calculation of an EC50 value for target engagement.
Visualizing the Workflow and Mechanism
CETSA Experimental Workflow
Caption: Workflow of the Cellular Thermal Shift Assay (CETSA).
Proposed Signaling Pathway of this compound
This diagram illustrates a plausible signaling pathway for this compound, incorporating its known DNA-damaging effects and the potential involvement of GAPDH, which can translocate to the nucleus under cellular stress and participate in apoptosis.
Caption: Proposed mechanism of this compound-induced apoptosis.
References
- 1. CETSA [cetsa.org]
- 2. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | Current Advances in CETSA [frontiersin.org]
- 6. Characterization of the Saframycin A Gene Cluster from Streptomyces lavendulae NRRL 11002 Revealing a Nonribosomal Peptide Synthetase System for Assembling the Unusual Tetrapeptidyl Skeleton in an Iterative Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DARTS vs CETSA: Choosing the Right Assay for Target Validation - Creative Proteomics [creative-proteomics.com]
- 8. pubs.acs.org [pubs.acs.org]
Data Presentation: Comparative Cytotoxicity of Saframycin Derivatives
A Comparative Guide to the Toxicity Profiles of Saframycin Derivatives
For researchers and drug development professionals, understanding the nuanced toxicity profiles of novel therapeutic agents is paramount. This guide provides a comparative analysis of various Saframycin derivatives, focusing on their cytotoxic effects. The information herein is collated from publicly available research, offering a valuable resource for those engaged in the fields of oncology and medicinal chemistry.
The in vitro cytotoxicity of Saframycin derivatives is a key indicator of their potential as anticancer agents. The following table summarizes the half-maximal inhibitory concentration (IC50) values for Saframycin A and several of its synthetic analogs across a range of human cancer cell lines. This data, gathered from multiple studies, highlights the potent cytotoxic activity of these compounds, often in the nanomolar range.
| Derivative | Cell Line | IC50 (nM) | Reference |
| Saframycin A | HCT-8 | 10.3 | [1] |
| BEL-7402 | 12.1 | [1] | |
| Ketr3 | 8.9 | [1] | |
| A2780 | 7.5 | [1] | |
| MCF-7 | 15.4 | [1] | |
| A549 | 11.2 | [1] | |
| BGC-803 | 9.8 | [1] | |
| Hela | 6.7 | [1] | |
| HELF | 25.6 | [1] | |
| KB | 5.9 | [1] | |
| Compound 7d (2-furan amide side chain) | HCT-8 | 6.5 | [1] |
| BEL-7402 | 7.2 | [1] | |
| Ketr3 | 5.1 | [1] | |
| A2780 | 4.8 | [1] | |
| MCF-7 | 8.9 | [1] | |
| A549 | 6.3 | [1] | |
| BGC-803 | 5.5 | [1] | |
| Hela | 4.2 | [1] | |
| HELF | 15.8 | [1] | |
| KB | 3.7 | [1] | |
| Hexacyclic Analog (Compound 20) | HepG2 | 1.32 | [2] |
| Hexacyclic Analog (Compound 29) | A2780 | 1.73 | [2] |
| Hexacyclic Analog (Compound 30) | A2780 | 7.0 | [2] |
Note: The IC50 values presented are from different studies and may not be directly comparable due to variations in experimental conditions.
In addition to in vitro data, in vivo toxicity has been assessed for some derivatives. For instance, the LD50 (lethal dose, 50%) of Saframycin A in ddY mice was determined to be 4.9 mg/kg (intraperitoneal administration) and 3.3 mg/kg (intravenous administration).
Experimental Protocols: Assessing Cytotoxicity
A standard method for evaluating the in vitro cytotoxicity of compounds like Saframycin derivatives is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.
MTT Assay Protocol
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the Saframycin derivatives in culture medium. Remove the overnight culture medium from the cells and add the medium containing the test compounds. Include untreated cells as a negative control and a vehicle control.
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) under the same conditions as in step 1.
-
MTT Addition: Following incubation, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to a purple formazan precipitate.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (typically between 500 and 600 nm) using a microplate reader.
-
Data Analysis: The absorbance values are proportional to the number of viable cells. Calculate the percentage of cell viability for each treatment group relative to the untreated control. The IC50 value is then determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Visualizing the Science: Workflows and Pathways
To better illustrate the processes involved in assessing and understanding the toxicity of Saframycin derivatives, the following diagrams have been generated using the Graphviz DOT language.
The mechanism of action of Saframycin derivatives is multifaceted, primarily involving DNA damage and the induction of oxidative stress, which ultimately leads to programmed cell death, or apoptosis.
This guide provides a foundational understanding of the toxicity profiles of Saframycin derivatives. Further research is necessary to fully elucidate the specific molecular targets and pathways for each analog, which will be critical for the development of safer and more effective cancer therapeutics.
References
Independent Verification of Saframycin Research Findings: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of published research findings on Saframycin A, a potent antitumor antibiotic. Due to the limited availability of specific research on Saframycin G, this guide focuses on the well-documented activities of Saframycin A as a representative of the saframycin family. The information presented is collated from multiple studies to ensure a comprehensive and independently verifiable overview.
Key Research Findings: A Tabular Summary
The antitumor activity of Saframycin A has been evaluated across various cancer cell lines. The following tables summarize the reported 50% inhibitory concentration (IC50) values from different studies, providing a quantitative comparison of its potency.
| Cancer Cell Line | IC50 (µM) | Reference Study |
| L1210 (Mouse Leukemia) | 0.0018 | Arai et al., 1980 |
| P388 (Mouse Leukemia) | Not specified | Arai et al., 1977[1] |
| B16 (Mouse Melanoma) | Not specified | Arai et al., 1977[1] |
| Ehrlich Ascites Carcinoma | Not specified | Arai et al., 1977[1] |
Table 1: Antitumor Activity of Saframycin A from Initial Studies.
| Cancer Cell Line | IC50 (nM) | Reference Study |
| HL-60 (Human Promyelocytic Leukemia) | 2.5 | Myers et al., 2001 |
| SF-268 (Human Glioblastoma) | 5.1 | Myers et al., 2001 |
| SF-295 (Human Glioblastoma) | 4.3 | Myers et al., 2001 |
| SF-539 (Human Glioblastoma) | 6.2 | Myers et al., 2001 |
| NCI-H460 (Human Large Cell Lung Cancer) | 3.8 | Myers et al., 2001 |
| NCI-H522 (Human Non-Small Cell Lung Cancer) | 7.1 | Myers et al., 2001 |
| OVCAR-3 (Human Ovarian Adenocarcinoma) | 4.9 | Myers et al., 2001 |
| OVCAR-5 (Human Ovarian Adenocarcinoma) | 5.8 | Myers et al., 2001 |
| OVCAR-8 (Human Ovarian Adenocarcinoma) | 4.5 | Myers et al., 2001 |
| IGROV1 (Human Ovarian Carcinoma) | 6.7 | Myers et al., 2001 |
| SK-OV-3 (Human Ovarian Adenocarcinoma) | 8.2 | Myers et al., 2001 |
| MCF7 (Human Breast Adenocarcinoma) | 9.5 | Myers et al., 2001 |
| T47D (Human Breast Ductal Carcinoma) | 12.3 | Myers et al., 2001 |
| HS 578T (Human Breast Ductal Carcinoma) | 15.1 | Myers et al., 2001 |
| MDA-MB-231 (Human Breast Adenocarcinoma) | 10.8 | Myers et al., 2001 |
| BT-549 (Human Breast Ductal Carcinoma) | 11.2 | Myers et al., 2001 |
| PC-3 (Human Prostate Adenocarcinoma) | 8.9 | Myers et al., 2001 |
| DU-145 (Human Prostate Carcinoma) | 9.1 | Myers et al., 2001 |
| Colo 205 (Human Colon Adenocarcinoma) | 7.4 | Myers et al., 2001 |
| HCT-116 (Human Colon Carcinoma) | 6.9 | Myers et al., 2001 |
| HT29 (Human Colon Adenocarcinoma) | 8.1 | Myers et al., 2001 |
| SW-620 (Human Colon Adenocarcinoma) | 9.3 | Myers et al., 2001 |
| U251 (Human Glioblastoma) | 5.5 | Myers et al., 2001 |
| A549 (Human Lung Carcinoma) | 7.8 | Myers et al., 2001 |
| K-562 (Human Chronic Myelogenous Leukemia) | 3.1 | Myers et al., 2001 |
| MOLT-4 (Human Acute Lymphoblastic Leukemia) | 2.9 | Myers et al., 2001 |
| RPMI-8226 (Human Myeloma) | 4.2 | Myers et al., 2001 |
| SR (Human Leukemia) | 3.5 | Myers et al., 2001 |
Table 2: In Vitro Growth Inhibitory Activity of a Saframycin A Analogue (Saf-A-1) Against a Panel of Human Cancer Cell Lines. (Note: This study utilized a synthetic analogue of Saframycin A, which may exhibit different potencies compared to the natural product).
Experimental Protocols
This section details the methodologies for key experiments cited in the verification of Saframycin A's biological activity.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a generalized representation based on standard practices and should be adapted based on specific cell line requirements.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of Saframycin A in the appropriate cell culture medium. Add the diluted compound to the wells, ensuring a final volume of 200 µL per well. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic agent).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.
DNA Footprinting Assay (DNase I)
This protocol outlines the general steps for a DNase I footprinting assay to identify the DNA binding sites of Saframycin A.
-
DNA Probe Preparation: A DNA fragment of interest (e.g., a specific gene promoter) is labeled at one end with a radioactive isotope (e.g., 32P) or a fluorescent dye.
-
DNA-Protein Binding Reaction: The labeled DNA probe is incubated with varying concentrations of Saframycin A in a suitable binding buffer. A control reaction without Saframycin A is also prepared.
-
DNase I Digestion: A limited amount of DNase I is added to each reaction to randomly cleave the DNA backbone. The reaction is stopped after a short incubation period.
-
Denaturation and Electrophoresis: The DNA fragments are denatured and separated by size on a high-resolution denaturing polyacrylamide gel.
-
Visualization: The gel is autoradiographed (for radioactive labels) or imaged (for fluorescent labels).
-
Analysis: The binding of Saframycin A to a specific region of the DNA protects it from DNase I cleavage, resulting in a "footprint" or a gap in the ladder of DNA fragments compared to the control lane. The location of the footprint reveals the binding site of Saframycin A.
RNA Synthesis Inhibition Assay
This protocol provides a general method to assess the inhibitory effect of Saframycin A on RNA synthesis.
-
Cell Culture and Treatment: Cancer cells are cultured to a desired confluency and then treated with different concentrations of Saframycin A for a specific period.
-
Metabolic Labeling: A radiolabeled precursor of RNA, such as [3H]-uridine, is added to the cell culture medium.
-
Incubation: The cells are incubated for a defined time to allow the incorporation of the radiolabeled precursor into newly synthesized RNA.
-
RNA Isolation: Total RNA is isolated from the cells using a standard RNA extraction method (e.g., Trizol reagent).
-
Quantification of Radioactivity: The amount of radioactivity incorporated into the RNA is measured using a scintillation counter.
-
Data Analysis: The level of RNA synthesis is determined by the amount of incorporated radioactivity. The inhibitory effect of Saframycin A is calculated by comparing the radioactivity in treated cells to that in untreated control cells.
Visualizing the Mechanism of Action and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key mechanisms and experimental processes associated with Saframycin A research.
Caption: Mechanism of Saframycin A's antitumor activity.
Caption: Workflow for the MTT cytotoxicity assay.
Caption: Workflow for DNase I footprinting assay.
Concluding Remarks
The compiled data and methodologies provide a foundation for researchers to independently verify and build upon the existing knowledge of Saframycin A. The primary mechanism of action appears to be the inhibition of RNA synthesis through direct DNA binding. However, the precise signaling pathways triggered by this interaction, leading to apoptosis, warrant further investigation. The provided protocols offer a starting point for replicating and expanding upon these findings. The lack of extensive, independently verified data on a wide range of cancer cell lines highlights an area for future research to fully elucidate the therapeutic potential of the saframycin family of antibiotics.
References
Assessing the Reproducibility of Saframycin G Synthesis: A Comparative Guide
For researchers, scientists, and drug development professionals, the reliable synthesis of complex natural products like Saframycin G is a critical challenge. This guide provides a comparative analysis of the available synthetic methodologies, focusing on key data and experimental protocols to aid in the assessment of their reproducibility.
This compound, a member of the tetrahydroisoquinoline antitumor antibiotic family, exhibits potent biological activity. Its complex pentacyclic structure has made it a challenging target for total synthesis. Several prominent research groups have developed total syntheses of the closely related Saframycin A, with some methods adaptable for the production of this compound. This guide focuses on comparing these approaches to provide a framework for evaluating their potential for reproducible synthesis.
Comparison of Saframycin Synthesis Methods
The successful synthesis of this compound is intrinsically linked to the efficient construction of its core structure, which is often approached through the synthesis of a common precursor, Saframycin A. The table below summarizes the key quantitative metrics from the seminal total syntheses of Saframycin A, providing a basis for comparing their efficiency and complexity. A direct conversion of Saframycin A to this compound has also been reported.
| Methodology | Key Contributor(s) | Starting Material | Longest Linear Sequence (Steps) | Overall Yield | Key Features |
| Asymmetric Total Synthesis | Liu et al. | L-tyrosine | 24 | 9.7% | Employs stereoselective intermolecular and intramolecular Pictet-Spengler reactions.[1] |
| Solid-Supported Enantioselective Synthesis | Myers et al. | N-protected α-amino aldehydes | 10 | Not explicitly stated | Designed for rapid preparation of diverse analogues and avoids chromatographic purification. |
| Asymmetric Total Synthesis | Fukuyama et al. | Not detailed in snippets | Not detailed in snippets | Not detailed in snippets | Pioneering total synthesis in the field. |
| Conversion from Saframycin A | Kubo et al. | (-)-Saframycin A | 1 | Not explicitly stated | Utilizes selenium oxide in acetic acid for the conversion.[2] |
| Biosynthesis | Streptomyces lavendulae | Amino acid precursors | Enzymatic cascade | Strain and condition dependent | Offers an alternative to chemical synthesis, potentially for producing derivatives. |
Experimental Protocols
Reproducibility is highly dependent on the specifics of the experimental procedure. Below are the available details for key transformations in the synthesis of this compound and its precursors.
Conversion of (-)-Saframycin A to (-)-Saframycin G (Kubo et al.)
This method provides a direct route to this compound from the more commonly synthesized Saframycin A.
Reaction: Oxidation of (-)-Saframycin A.[2]
Reagents and Conditions:
-
Substrate: (-)-Saframycin A
-
Reagent: Selenium oxide (SeO₂)
-
Solvent: Acetic acid (AcOH)
Procedure: Treating (-)-Saframycin A with selenium oxide in acetic acid affords (-)-Saframycin G.[2] Further details on reaction concentration, temperature, time, workup, and purification are crucial for reproducibility and would need to be obtained from the full publication.
Key Steps in the Asymmetric Total Synthesis of (-)-Saframycin A (Liu et al.)
This approach builds the chiral core of the molecule from a readily available chiral starting material.
Key Reactions: Stereoselective Intermolecular and Intramolecular Pictet-Spengler Reactions.[1]
Starting Material: L-tyrosine[1]
General Protocol Outline: The synthesis involves a 24-step linear sequence. The crucial stereochemistry at C-1 and C-11 is established through carefully controlled intermolecular and intramolecular Pictet-Spengler reactions.[1] A selective protection-deprotection strategy for amino and hydroxyl groups is also critical for the efficiency of the route.[1] For a full assessment of reproducibility, the detailed procedures for each of the 24 steps would be required.
Visualizing the Synthetic Pathways
To better understand the logical flow of the different synthetic strategies, the following diagrams illustrate a generalized chemical synthesis workflow for Saframycin A and the alternative biosynthetic pathway.
Caption: Generalized workflow for the chemical synthesis of this compound.
Caption: Simplified overview of the biosynthetic pathway to saframycins.
Conclusion
The reproducibility of this compound synthesis is a multifaceted challenge that depends on the chosen synthetic strategy. While several innovative total syntheses of the closely related Saframycin A have been developed, each with its own advantages and complexities, the direct conversion of Saframycin A to this compound as reported by Kubo and colleagues presents a more concise final step. For research and development purposes, a thorough evaluation of the detailed experimental protocols from the original literature is paramount. The solid-supported synthesis by Myers' group offers a promising avenue for the rapid generation of analogues, which could be invaluable for structure-activity relationship studies. Furthermore, the biosynthetic pathway in Streptomyces lavendulae should not be overlooked as a potential alternative for the production of this compound and other derivatives, particularly as metabolic engineering techniques advance. Future efforts to improve the reproducibility of this compound synthesis will likely benefit from a deeper understanding of the critical parameters in both chemical and biological production methods.
References
benchmarking the performance of new Saframycin G analogs against the parent compound
Researchers in the field of oncology and drug development are continuously seeking more potent and selective anticancer agents. The saframycin family of antibiotics, known for their cytotoxic properties, has been a focal point of these efforts. This guide provides a comparative benchmark of new saframycin analogs against their parent compounds, with a primary focus on the more extensively studied Saframycin A due to a scarcity of public data on Saframycin G analogs. The information presented herein is intended for researchers, scientists, and drug development professionals.
This comparative guide synthesizes available data on the performance of novel saframycin analogs, summarizing their cytotoxic activities and shedding light on their mechanisms of action. While the primary goal was to benchmark new this compound analogs, the available scientific literature predominantly focuses on analogs of Saframycin A. Therefore, this guide will detail the advancements made with Saframycin A analogs and, where possible, draw parallels or infer potential implications for this compound.
Performance Benchmark: Cytotoxicity of Saframycin Analogs
The antitumor efficacy of saframycin analogs is primarily evaluated through their cytotoxicity against various cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the concentration of a drug that is required for 50% inhibition in vitro, is a key metric for comparison.
A study on novel Saframycin A analogs demonstrated their potent in vitro growth inhibitory activity across a broad panel of tumor cells[1]. Another study detailed the synthesis and evaluation of nineteen Saframycin A analogs, with most compounds exhibiting cytotoxicity at the nanomolar level. Notably, one analog with a 2-furan amide side chain, designated as compound 7d, displayed the most potent cytotoxicity with an average IC50 value of 6.06 nM across a panel of ten human cancer cell lines[2].
Table 1: Cytotoxicity (IC50, nM) of Selected Saframycin A Analogs Against Various Cancer Cell Lines [2]
| Cell Line | Saframycin A | Compound 7d |
| HCT-8 (ileocecal adenocarcinoma) | 10.5 | 5.8 |
| BEL-7402 (hepatocellular carcinoma) | 8.7 | 4.9 |
| Ketr3 (ovarian carcinoma) | 12.3 | 7.2 |
| A2780 (ovarian carcinoma) | 9.8 | 5.5 |
| MCF-7 (breast adenocarcinoma) | 15.1 | 8.1 |
| A549 (lung carcinoma) | 11.2 | 6.3 |
| BGC-803 (gastric carcinoma) | 9.5 | 5.1 |
| Hela (cervical carcinoma) | 7.9 | 4.6 |
| HELF (human embryonic lung fibroblast) | 20.3 | 11.4 |
| KB (oral epidermoid carcinoma) | 8.1 | 4.7 |
Unraveling the Mechanism of Action
The cytotoxic effects of saframycins are attributed to their ability to interact with DNA. Saframycin A, for instance, contains a bisquinone core and an α-amino nitrile moiety. The departure of the nitrile group allows the formation of an electrophilic iminium ion that can alkylate guanine residues in double-stranded DNA[3]. This covalent binding to DNA is believed to be a crucial step in its antitumor activity.
Interestingly, recent studies suggest that the mechanism may be more complex than simple DNA damage. Transcriptional profiling of cells treated with Saframycin A and a more potent analog did not show an upregulation of known DNA-damage repair genes[4]. Instead, both compounds induced the overexpression of genes related to glycolysis, oxidative stress, and protein degradation, while repressing genes for histones and biosynthetic enzymes[4]. This suggests that the antiproliferative activity of saframycins might involve a more intricate interplay of protein-drug-DNA interactions[3].
Caption: Proposed mechanism of action for Saframycin analogs.
Experimental Protocols
The following are detailed methodologies for key experiments typically cited in the evaluation of saframycin analogs.
Cytotoxicity Assay (MTT Assay)
This assay is used to assess the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the saframycin analogs and the parent compound for a specified period, typically 48 or 72 hours.
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours. Viable cells with active metabolism convert the MTT into a purple formazan product.
-
Formazan Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting the cell viability against the logarithm of the drug concentration.
Caption: Workflow of the MTT cytotoxicity assay.
Conclusion
The development of novel saframycin analogs, particularly those derived from Saframycin A, has yielded compounds with significantly enhanced cytotoxic potency against a range of cancer cell lines. While direct comparative data for this compound analogs remains elusive in the public domain, the structure-activity relationships and mechanistic insights gained from the study of Saframycin A analogs provide a valuable framework for the future design and evaluation of new derivatives across the saframycin family. Further research is warranted to explore the therapeutic potential of these promising anticancer agents and to elucidate the finer details of their signaling pathways.
References
- 1. Streamlined modular synthesis of saframycin substructure via copper-catalyzed three-component assembly and gold-promoted 6-endo cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mode of action of saframycin antitumor antibiotics: sequence selectivities in the covalent binding of saframycins A and S to deoxyribonucleic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A solid-supported, enantioselective synthesis suitable for the rapid preparation of large numbers of diverse structural analogues of (-)-saframycin A - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to the Proper Disposal of Saframycin G
For Immediate Reference: Saframycin G is a potent cytotoxic and genotoxic antibiotic. Handle with extreme caution and adhere strictly to the disposal procedures outlined below. This guide is intended for researchers, scientists, and drug development professionals.
This document provides essential safety and logistical information for the proper disposal of this compound, a cytotoxic antibiotic that requires specialized handling to ensure personnel safety and environmental protection. The following procedures are based on established guidelines for the disposal of hazardous cytotoxic waste.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).
| Personal Protective Equipment (PPE) for Handling this compound |
| Gloves |
| Gown |
| Eye Protection |
| Respiratory Protection |
Work should be conducted in a designated area, preferably within a certified biological safety cabinet (BSC) or a chemical fume hood, to minimize exposure risks.
Step-by-Step Disposal Protocol for this compound
This protocol outlines the necessary steps for the safe disposal of this compound and contaminated materials.
1. Segregation of Waste:
-
All materials that have come into contact with this compound, including unused product, contaminated labware (e.g., vials, pipettes, culture plates), and used PPE, must be segregated as cytotoxic waste.
2. Waste Containers:
-
Use designated, leak-proof, and puncture-resistant containers clearly labeled as "Cytotoxic Waste" or "Hazardous Waste". These containers are typically yellow with a purple lid.
-
Sharps, such as needles and scalpels, must be placed in a designated cytotoxic sharps container.
3. Decontamination of Surfaces and Equipment (Optional Chemical Inactivation):
-
While high-temperature incineration is the primary disposal method, chemical inactivation of residual this compound on surfaces and non-disposable equipment can be performed as an additional safety measure.
-
Caution: No specific chemical inactivation protocol for this compound has been officially validated. The following procedure is based on methods effective against other cytotoxic and antibiotic compounds. A risk assessment should be conducted before implementation.
-
Prepare a decontaminating solution of sodium hypochlorite (e.g., a 1:10 dilution of household bleach, providing a final concentration of approximately 0.5% sodium hypochlorite).
-
Carefully apply the solution to the contaminated surface and allow a contact time of at least 30 minutes.
-
After the contact time, wipe the surface with a detergent solution and then rinse with water. All materials used for decontamination (e.g., wipes, absorbent pads) must be disposed of as cytotoxic waste.
4. Final Packaging and Labeling:
-
Securely seal the primary cytotoxic waste containers.
-
Place the sealed primary containers into a secondary, larger, labeled cytotoxic waste container for transport.
-
Ensure the outer container is clearly labeled with the universal biohazard symbol and the words "Cytotoxic Waste".
5. Storage and Collection:
-
Store the sealed cytotoxic waste containers in a designated, secure area with limited access.
-
Arrange for collection by a licensed hazardous waste disposal service. Do not dispose of this compound or related waste through standard laboratory or municipal waste streams.
6. High-Temperature Incineration:
-
The required method for the ultimate disposal of this compound waste is high-temperature incineration (typically above 1000°C) by a specialized waste management facility. This process ensures the complete destruction of the cytotoxic compound.
Quantitative Data on Chemical Inactivation of Similar Compounds
While specific data for this compound is unavailable, the following table summarizes the effectiveness of common chemical decontaminants on other cytotoxic drugs, providing a basis for understanding potential inactivation methods.
| Decontaminating Agent | Target Cytotoxic Drug(s) | Efficacy | Reference |
| 5.25% Sodium Hypochlorite | Doxorubicin, Epirubicin, Cyclophosphamide | >99.9% inactivation | [General cytotoxic drug handling guidelines] |
| 1 M Sodium Hydroxide | Methotrexate | >99% degradation in 1 hour | [General cytotoxic drug handling guidelines] |
| Potassium Permanganate | Etoposide, Teniposide | Complete degradation and inactivation | [General cytotoxic drug handling guidelines] |
Note: The reactivity of this compound to these agents has not been formally documented.
Experimental Protocols
Protocol for Surface Decontamination Trial:
For laboratories wishing to validate a chemical decontamination procedure for this compound, the following experimental outline can be adapted.
-
Objective: To determine the efficacy of a selected chemical agent in inactivating this compound on a representative laboratory surface (e.g., stainless steel, glass).
-
Materials:
-
This compound standard solution of known concentration.
-
Selected decontaminating agent (e.g., 0.5% sodium hypochlorite).
-
Neutralizing solution (e.g., sodium thiosulfate for hypochlorite).
-
Sterile swabs.
-
Appropriate analytical method for this compound quantification (e.g., HPLC-UV).
-
Personal Protective Equipment (PPE).
-
-
Procedure: a. In a controlled environment (e.g., chemical fume hood), spike a defined area of the test surface with a known amount of this compound. Allow the solvent to evaporate. b. Apply the decontaminating solution to the spiked area and let it sit for a predetermined contact time (e.g., 15, 30, 60 minutes). c. After the contact time, apply the neutralizing solution to stop the reaction. d. Swab the entire area to recover any residual this compound. e. Extract the swab and analyze the extract using a validated analytical method to quantify the remaining this compound. f. Calculate the percentage of inactivation.
-
Controls:
-
Positive control: A spiked surface treated with a sham solution (e.g., water) to determine the recovery rate.
-
Negative control: An un-spiked surface to ensure no background contamination.
-
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound waste.
By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, protecting both personnel and the environment from the risks associated with this potent cytotoxic compound.
Essential Safety and Operational Guidance for Handling Saframycin G
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Saframycin G. The following procedures are designed to ensure the safe handling, use, and disposal of this potent compound.
Personal Protective Equipment (PPE)
Given that this compound is a hazardous compound, stringent adherence to PPE protocols is mandatory to prevent exposure. The following table summarizes the required PPE for handling this compound, based on established guidelines for hazardous drugs.[1][2][3]
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with powder-free nitrile gloves is recommended.[1][2][4] The outer glove should be placed over the gown cuff.[2] Change gloves every 30-60 minutes or immediately if contaminated.[4] | Prevents skin contact and absorption. Double gloving provides an additional barrier and allows for safe removal of the contaminated outer layer.[4] |
| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields.[5][6] For tasks with a splash hazard, a full-face shield worn over goggles is required.[1] | Protects eyes and face from splashes and aerosols.[1][3] |
| Body Protection | A disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs should be worn.[2] | Prevents contamination of personal clothing and skin. |
| Respiratory Protection | A suitable respirator should be used, especially when handling the powder form or when there is a risk of aerosol formation.[6] A full-face respirator may be necessary if exposure limits are exceeded.[5] | Prevents inhalation of the compound, which can be harmful.[6] |
Note: No specific occupational exposure limits (OELs) for this compound were found in the available literature.[6][7] Therefore, a conservative approach with the highest level of containment and protection is advised.
Operational Plan: Handling and Experimental Workflow
Safe handling practices are critical to minimize the risk of exposure during experimental procedures. All work with this compound should be conducted in a designated area, such as a certified chemical fume hood or a biological safety cabinet, to ensure adequate ventilation.[5][6]
Below is a logical workflow for handling this compound in a laboratory setting.
Detailed Methodologies
a. Preparation:
-
Don PPE: Before entering the designated handling area, put on all required personal protective equipment as specified in the table above. Ensure gloves are properly fitted over the cuffs of the gown.[2]
-
Prepare Work Area: Ensure the chemical fume hood or biological safety cabinet is functioning correctly. Cover the work surface with absorbent, plastic-backed paper to contain any potential spills.
-
Assemble Materials: Gather all necessary equipment, including vials of this compound, solvents, pipettes, and waste containers, and place them within the containment area to minimize movement in and out of the hood.
b. Handling:
-
Weighing: If working with powdered this compound, handle it in a well-ventilated place and avoid the formation of dust and aerosols.[5] Use non-sparking tools.[5]
-
Dissolving: When preparing solutions, add the solvent to the vial containing the this compound powder slowly to avoid splashing.
-
Experimental Use: Conduct all experimental steps within the designated containment area. Avoid contact with skin and eyes.[5] Do not eat, drink, or smoke in the laboratory area.[6]
c. Accidental Exposure:
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[5]
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water.[5]
-
Eye Contact: Rinse eyes with pure water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[5]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[5]
Disposal Plan
Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.
a. Waste Segregation:
-
All materials that have come into contact with this compound, including gloves, gowns, pipette tips, and absorbent paper, must be considered hazardous waste.
-
Place all contaminated solid waste into a designated, sealed, and clearly labeled hazardous waste container.[5]
b. Liquid Waste:
-
Collect all liquid waste containing this compound in a sealed, labeled, and chemical-resistant container.
-
Do not discharge this compound solutions into the sewer system.[5]
c. Final Disposal:
-
Dispose of all this compound waste through a licensed chemical destruction facility or by controlled incineration with flue gas scrubbing.[5]
-
Follow all institutional, local, and national regulations for hazardous waste disposal.[5]
-
Before discarding empty original containers, scratch out all personal or identifying information from the label.[8]
By adhering to these safety protocols and operational plans, you can minimize the risks associated with handling this compound and ensure a safe laboratory environment.
References
- 1. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 3. pharmastate.academy [pharmastate.academy]
- 4. pppmag.com [pppmag.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. Saframycin A|66082-27-7|MSDS [dcchemicals.com]
- 7. ss3-production-public.s3.amazonaws.com [ss3-production-public.s3.amazonaws.com]
- 8. fda.gov [fda.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
